2-Chloro-5-(2-methylphenyl)-1-pentene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(4-chloropent-4-enyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYOJARNQCHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250353 | |
| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-33-9 | |
| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(4-chloro-4-penten-1-yl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Proposed Technical Guide to the Synthesis and Characterization of 2-Chloro-5-(2-methylphenyl)-1-pentene
Disclaimer: The following technical guide details a proposed synthesis and predicted characterization data for 2-Chloro-5-(2-methylphenyl)-1-pentene. As of the latest literature review, no experimental data for this specific compound has been published. Therefore, the methodologies and expected results are based on established principles of organic chemistry and data from analogous structures. This guide is intended for research and development purposes and should be used as a theoretical framework for the potential synthesis and analysis of the target compound.
Introduction
This compound is a halogenated alkene derivative containing a tolyl moiety. While this specific compound is not documented in current chemical literature, its structural motifs—a vinyl chloride and a substituted aromatic ring—are present in various molecules of interest in medicinal chemistry and materials science. Halogenated organic compounds are pivotal as synthetic intermediates, and their biological activities are a subject of ongoing research. This guide provides a comprehensive, albeit theoretical, pathway for the synthesis and characterization of this novel compound, aimed at researchers and professionals in drug development and chemical synthesis.
Proposed Synthesis
A plausible multi-step synthesis of this compound is proposed, starting from commercially available materials. The overall synthetic workflow is depicted below.
Spectroscopic Analysis of 2-Chloro-5-(2-methylphenyl)-1-pentene: A Technical Overview
An in-depth guide for researchers and drug development professionals on the spectroscopic characterization of 2-Chloro-5-(2-methylphenyl)-1-pentene.
Introduction
This compound is a substituted alkene of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its structural complexity, featuring a chiral center, a terminal double bond, and an aromatic ring, necessitates a comprehensive spectroscopic analysis for unambiguous identification and characterization. This technical guide outlines the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound and provides standardized experimental protocols for their acquisition.
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH₂ | 4.8 - 5.2 | m | - |
| -CHCl- | 4.5 - 4.9 | t | 7-8 |
| Ar-H | 7.0 - 7.3 | m | - |
| -CH₂-Ar | 2.6 - 2.9 | m | - |
| -CH₂- | 1.8 - 2.2 | m | - |
| Ar-CH₃ | 2.2 - 2.4 | s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C=CH₂ | 140 - 145 |
| =CH₂ | 115 - 120 |
| -CHCl- | 60 - 65 |
| Aromatic C | 125 - 140 |
| -CH₂-Ar | 35 - 40 |
| -CH₂- | 30 - 35 |
| Ar-CH₃ | 18 - 22 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (alkene, =) | 3050 - 3150 |
| C-H (alkane) | 2850 - 3000 |
| C=C (alkene) | 1640 - 1680 |
| C=C (aromatic) | 1450 - 1600 |
| C-Cl | 600 - 800 |
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z (relative intensity) |
| [M]⁺ | Expected molecular ion peak |
| [M+2]⁺ | Isotope peak for ³⁷Cl (approx. 1/3 of [M]⁺) |
| [M-Cl]⁺ | Loss of chlorine |
| [M-C₅H₈Cl]⁺ | Fragment corresponding to the tolyl group |
| [C₇H₇]⁺ | Tropylium ion (common fragment for tolyl group) |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, with 0.03% v/v tetramethylsilane - TMS as an internal standard).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Column: Use a suitable capillary column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Processing: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
An In-depth Technical Guide to the IUPAC Nomenclature of Chlorinated Pentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for chlorinated derivatives of pentene. It is designed to serve as a detailed reference for professionals in the fields of chemical research and drug development, ensuring accurate and unambiguous communication of chemical structures. This document outlines the systematic rules for naming these compounds, including stereochemistry, and provides supplementary data and experimental context.
Core Principles of IUPAC Nomenclature for Chlorinated Pentenes
The IUPAC system provides a standardized method for naming organic compounds, ensuring that each name corresponds to a single, unique structure. For chlorinated pentene derivatives, the nomenclature is based on identifying the parent hydrocarbon chain, locating the principle functional groups (in this case, the carbon-carbon double bond), and systematically identifying and numbering all substituents.
Identifying the Parent Chain
The fundamental step is to identify the longest continuous carbon chain that contains the double bond. For pentene derivatives, this will be a five-carbon chain. The parent name is "pentene".[1][2]
Numbering the Parent Chain
The carbon chain is numbered to assign the lowest possible locant (number) to the double bond. The position of the double bond is indicated by the number of the first carbon atom of the double bond. For instance, pent-1-ene indicates the double bond is between carbons 1 and 2, while pent-2-ene signifies the double bond is between carbons 2 and 3.[1][3]
If the double bond is equidistant from both ends of the chain, numbering begins from the end that gives the substituents (in this case, chlorine atoms) the lowest possible locants.
Naming and Locating Substituents
Chlorine atoms are treated as substituents and are denoted by the prefix "chloro-". The position of each chlorine atom is indicated by the number of the carbon atom to which it is attached. If multiple chlorine atoms are present, prefixes such as "di-", "tri-", and "tetra-" are used to indicate their number. The locants for multiple identical substituents are listed together, separated by commas.[2]
When different types of substituents are present, they are listed in alphabetical order (e.g., chloro before methyl). The prefixes di-, tri-, etc., do not affect the alphabetical ordering.
Stereochemistry: E/Z and Cis/Trans Notation
Due to the restricted rotation around the carbon-carbon double bond, chlorinated pentenes can exhibit stereoisomerism.
-
E/Z Notation: This is the standard IUPAC method for designating the stereochemistry of alkenes. The priority of the two substituents on each carbon of the double bond is determined using the Cahn-Ingold-Prelog (CIP) priority rules.
-
If the higher-priority substituents on each carbon are on the same side of the double bond, the configuration is designated as (Z)- (from the German zusammen, meaning together).
-
If the higher-priority substituents on each carbon are on opposite sides of the double bond, the configuration is designated as (E)- (from the German entgegen, meaning opposite).
-
-
Cis/Trans Notation: This older system is sometimes used for simpler cases where each carbon of the double bond has one identical substituent.
-
Cis- indicates that the identical substituents are on the same side of the double bond.
-
Trans- indicates that the identical substituents are on the opposite side of the double bond.
-
The IUPAC recommends the use of the E/Z notation for unambiguous naming, especially in complex molecules.
Examples of IUPAC Nomenclature for Chlorinated Pentene Derivatives
To illustrate these rules, consider the following examples:
-
(E)-1-chloropent-2-ene: The parent chain is pentene, with the double bond at position 2. A chlorine atom is at position 1. The (E)- designation indicates that the higher-priority groups on the carbons of the double bond are on opposite sides.
-
(Z)-2-chloropent-2-ene: The parent chain is pentene, with the double bond at position 2. A chlorine atom is also at position 2. The (Z)- designation signifies that the higher-priority groups are on the same side of the double bond.
-
3-chloropent-1-ene: The parent chain is pentene, with the double bond at position 1. A chlorine atom is at position 3.
-
4-chloropent-2-ene: The parent chain is pentene, with the double bond at position 2. A chlorine atom is at position 4.[4]
-
1,2-dichloropentane: While not a pentene, this example illustrates the naming of a saturated pentane with two chlorine substituents.[5]
Quantitative Data of Chlorinated Pentene Derivatives
The physical properties of chlorinated pentene derivatives vary depending on the position of the chlorine atom(s) and the double bond, as well as the stereochemistry. The following table summarizes available data for select isomers.
| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| (Z)-2-chloropent-2-ene | 42131-98-6 | C₅H₉Cl | 104.58 | 96 | 0.902 | 1.43 |
| 1-chloro-2-pentene | 10071-60-0 | C₅H₉Cl | 104.58 | |||
| 4-chloro-2-pentene | 1458-99-7 | C₅H₉Cl | 104.58 | 97 | 0.8988 | 1.4322 |
| 3-chloro-1-pentene | 24356-00-1 | C₅H₉Cl | 104.58 | |||
| 2-chloro-2-pentene | 67747-70-0 | C₅H₉Cl | 104.58 | |||
| (Z)-3-chloro-2-pentene | 34238-52-3 | C₅H₉Cl | 104.58 | |||
| 1-chloro-1-pentene | 21450-13-5 | C₅H₉Cl | 104.58 |
Experimental Protocols
Synthesis of a Chlorinated Pentene Derivative: Synthesis of (E)-4-chloropent-2-ene
This protocol describes a representative synthesis of a chlorinated pentene via the hydrochlorination of a diene.
Materials:
-
1,3-pentadiene
-
Anhydrous Hydrogen Chloride (gas)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A solution of 1,3-pentadiene in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
The flask is cooled in an ice bath to 0°C.
-
Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the gas inlet is removed, and the reaction mixture is allowed to warm to room temperature.
-
The ethereal solution is washed sequentially with cold water, a saturated sodium bicarbonate solution, and brine in a separatory funnel.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation to yield (E)-4-chloropent-2-ene.
Characterization: The structure and purity of the product can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Analysis of Chlorinated Pentenes by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of chlorinated pentenes in a sample matrix, adapted from EPA Method 8121 for chlorinated hydrocarbons.[6]
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., Agilent FactorFour VF-200ms) and a mass selective detector (MSD).[7]
-
Autosampler
Reagents and Standards:
-
High-purity helium as the carrier gas.
-
Certified reference standards of the target chlorinated pentene isomers.
-
High-purity solvent (e.g., hexane or dichloromethane) for sample dilution and preparation of calibration standards.
Procedure:
-
Sample Preparation: The sample containing the chlorinated pentenes is diluted to an appropriate concentration with the chosen solvent. If the sample is in a complex matrix, a suitable extraction and cleanup procedure (e.g., liquid-liquid extraction followed by solid-phase extraction) may be necessary.
-
Instrument Setup: The GC-MS is configured with an appropriate temperature program for the GC oven to ensure separation of the isomers. The MSD is operated in electron ionization (EI) mode, scanning a suitable mass range.
-
Calibration: A multi-point calibration curve is generated by injecting a series of standard solutions of known concentrations of the target analytes.
-
Sample Analysis: The prepared sample is injected into the GC-MS.
-
Data Analysis: The chlorinated pentene isomers are identified based on their retention times and mass spectra compared to the reference standards. Quantification is performed by integrating the peak areas and using the calibration curve.
Visualizing IUPAC Nomenclature and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate logical relationships and experimental processes.
Caption: A logical workflow for determining the IUPAC name of a substituted alkene.
Caption: An experimental workflow for the analysis of chlorinated pentenes using GC-MS.
References
Potential Reaction Pathways for the Formation of 2-Chloro-5-(2-methylphenyl)-1-pentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines potential synthetic routes for the formation of 2-Chloro-5-(2-methylphenyl)-1-pentene, a molecule of interest for its potential applications in medicinal chemistry and materials science. Due to the absence of a specifically published synthesis for this exact compound, this document presents plausible and well-precedented reaction pathways based on established organic chemistry principles. The proposed syntheses are divided into two main stages: the formation of a key intermediate alcohol and its subsequent conversion to the target allylic chloride.
Pathway 1: Grignard Reaction Followed by Chlorination
The most direct and versatile approach to the target molecule involves a two-step sequence:
-
Step 1: Synthesis of 5-(2-methylphenyl)-1-penten-2-ol. This key homoallylic alcohol intermediate can be synthesized via a Grignard reaction between 2-methylphenylmagnesium bromide and a suitable five-carbon electrophile, such as 4-pentenal.
-
Step 2: Chlorination of 5-(2-methylphenyl)-1-penten-2-ol. The secondary allylic alcohol is then converted to the target allylic chloride. This transformation can be achieved through several methods, with the potential for rearrangement to the desired 2-chloro-1-pentene isomer.
Logical Pathway Overview
Caption: Logical flow from starting materials to the target molecule.
Experimental Protocols and Data
Step 1: Synthesis of 5-(2-methylphenyl)-1-penten-2-ol via Grignard Reaction
This procedure is based on standard Grignard protocols with α,β-unsaturated aldehydes. The reaction of Grignard reagents with such aldehydes can lead to both 1,2- and 1,4-addition products. However, for less sterically hindered Grignard reagents and aldehydes, 1,2-addition is often the major pathway.
Experimental Protocol:
-
Preparation of 2-Methylphenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings (1.2 eq.) are placed under an inert atmosphere (e.g., argon or nitrogen). Anhydrous diethyl ether is added to cover the magnesium. A solution of 2-bromotoluene (1.0 eq.) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of 4-pentenal (1.0 eq.) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-(2-methylphenyl)-1-penten-2-ol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Analogous Grignard Reactions:
| Grignard Reagent | Aldehyde/Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1,2-Adduct | Reference |
| Phenylmagnesium bromide | Crotonaldehyde | Diethyl ether | 0 to RT | 2 | ~70-85 | Based on general principles of Grignard reactions with α,β-unsaturated aldehydes. |
| Ethylmagnesium bromide | Benzaldehyde | THF | 0 to RT | 1 | 85-95 | [1] |
| o-Tolylmagnesium bromide | Benzophenone | Diethyl ether | Reflux | 2 | >90 | Analogous reaction for aryl Grignard addition to a ketone. |
Step 2: Synthesis of this compound
The conversion of the secondary allylic alcohol to the target allylic chloride can proceed via different mechanisms, with the potential for rearrangement. An SN2' reaction is desired to obtain the 2-chloro-1-pentene structure. Several reagents can be employed for this transformation.
This is a common method for converting alcohols to chlorides. The reaction with allylic alcohols can proceed via an SNi' mechanism, leading to the rearranged product.
Experimental Protocol:
-
To a solution of 5-(2-methylphenyl)-1-penten-2-ol (1.0 eq.) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C is added thionyl chloride (1.1-1.5 eq.) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
The reaction is quenched by carefully pouring the mixture onto ice-water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Quantitative Data for Analogous Chlorinations with SOCl₂:
| Substrate (Secondary Allylic Alcohol) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments | Reference |
| 1-Phenyl-2-propen-1-ol | Diethyl ether | 0 to RT | 2 | 70-85 | Predominantly rearranged product (SNi'). | [2] |
| General Secondary Alcohols | Pyridine/DCM | 0 to RT | 2-4 | 80-95 | SN2 mechanism, inversion of stereochemistry. | [3] |
The Appel reaction provides a mild method for converting alcohols to chlorides with inversion of stereochemistry (SN2). For allylic alcohols, it can also lead to the SN2' product.
Experimental Protocol:
-
To a solution of triphenylphosphine (1.2 eq.) in carbon tetrachloride (as both reagent and solvent) or another suitable solvent like acetonitrile at 0 °C is added a solution of 5-(2-methylphenyl)-1-penten-2-ol (1.0 eq.) in the same solvent.
-
The reaction mixture is stirred at room temperature for 3-6 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with a non-polar solvent (e.g., hexanes) to precipitate triphenylphosphine oxide.
-
The filtrate is concentrated and purified by column chromatography.
Quantitative Data for Analogous Appel Reactions:
| Substrate (Secondary Allylic Alcohol) | Halogenating System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Geraniol | PPh₃/CCl₄ | Acetonitrile | RT | 4 | ~80 | [4] |
| General Secondary Alcohols | PPh₃/CCl₄ | Dichloromethane | RT | 2-12 | 70-95 | [5] |
The Mitsunobu reaction can be adapted for the synthesis of alkyl chlorides from alcohols using a suitable chloride source. This reaction typically proceeds with inversion of stereochemistry.
Experimental Protocol:
-
To a solution of 5-(2-methylphenyl)-1-penten-2-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and a chloride source such as zinc chloride or lithium chloride (1.5 eq.) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Quantitative Data for Analogous Mitsunobu Reactions:
| Substrate (Secondary Alcohol) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| General Secondary Alcohols | PPh₃, DEAD, ZnCl₂ | THF | 0 to RT | 12-24 | 60-90 | [6][7] |
| Unbiased Cyclic Allylic Alcohols | PPh₃, DEAD, Benzoic Acid (for esterification) | THF | RT | - | 72-77 (SN2) | [3] |
Experimental Workflow Diagram
Caption: A generalized workflow for the proposed synthesis.
Conclusion
The synthesis of this compound is proposed to be most effectively achieved through a two-step sequence involving a Grignard reaction to form the key homoallylic alcohol intermediate, followed by a chlorination reaction. While several methods are available for the chlorination step, the choice of reagent and reaction conditions will be crucial in maximizing the yield of the desired rearranged allylic chloride. The protocols and data provided in this guide, based on analogous and well-established reactions, offer a strong foundation for the development of a robust and efficient synthesis of the target molecule. It is recommended that small-scale pilot reactions are conducted to optimize the conditions for each step.
References
- 1. rsc.org [rsc.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Reactivity of Allylic Chlorides with Aromatic Side Chains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of allylic chlorides featuring aromatic side chains. Particular emphasis is placed on the electronic and structural factors that influence reaction pathways, with a focus on nucleophilic substitution reactions. This document details the underlying mechanisms, presents quantitative kinetic data, and provides methodologies for relevant experimental studies.
Core Concepts: Stability and Influencing Factors
The reactivity of allylic chlorides is intrinsically linked to the stability of the carbocation intermediate or the transition state formed during a reaction. The presence of an adjacent aromatic side chain introduces several key factors that significantly modulate this stability.
1.1. Resonance Stabilization: The defining feature of allylic systems is the delocalization of electrons across the pi system. In allylic chlorides with aromatic side chains, such as cinnamyl chloride, the vinyl group and the aromatic ring both participate in resonance stabilization of the allylic carbocation formed during SN1-type reactions. This delocalization spreads the positive charge over multiple carbon atoms, thereby lowering the activation energy for carbocation formation and increasing the reaction rate compared to their non-allylic counterparts.[1][2]
1.2. Inductive Effects: Substituents on the aromatic ring can exert inductive effects, either donating or withdrawing electron density from the allylic system. Electron-donating groups (EDGs) further stabilize the carbocation intermediate, accelerating SN1 reactions, while electron-withdrawing groups (EWGs) destabilize it, favoring SN2 pathways.[3]
1.3. Neighboring Group Participation (NGP): The aromatic ring itself can act as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride leaving group.[4][5] This process, known as anchimeric assistance, leads to the formation of a bridged intermediate called a phenonium ion.[6][7] NGP can significantly enhance reaction rates and influence the stereochemical outcome of the reaction, often leading to retention of configuration.[8]
Reaction Mechanisms and Pathways
Allylic chlorides with aromatic side chains can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The predominant pathway is determined by a combination of factors including the structure of the substrate, the nature of the nucleophile, the solvent polarity, and the reaction temperature.[9][10][11]
2.1. SN1 Pathway: This two-step mechanism involves the formation of a resonance-stabilized allylic carbocation as the rate-determining step, followed by rapid attack of the nucleophile. This pathway is favored by:
-
Tertiary or secondary allylic carbons.[10]
-
The presence of electron-donating groups on the aromatic ring.[3]
-
Weak nucleophiles.[9]
-
Polar protic solvents that can solvate both the departing chloride ion and the carbocation intermediate.[9]
2.2. SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. This pathway is favored by:
-
Primary allylic carbons.[1]
-
Strong nucleophiles.[9]
-
Polar aprotic solvents.[10]
-
The presence of electron-withdrawing groups on the aromatic ring that disfavor carbocation formation.[3]
Allylic chlorides are particularly reactive in SN2 reactions, even when primary, due to the stabilization of the transition state through overlap of the p-orbitals of the incoming nucleophile and the leaving group with the pi-system of the double bond and the aromatic ring.[1][12]
Logical Relationship of Reaction Pathways
Caption: Factors influencing the choice between SN1 and SN2 pathways.
Quantitative Analysis of Reactivity
The reactivity of allylic chlorides with aromatic side chains can be quantitatively assessed using linear free-energy relationships such as the Hammett and Grunwald-Winstein equations.
3.1. Hammett Equation: The Hammett equation correlates the reaction rates of a series of substituted aromatic compounds with the electronic properties of the substituents. For the solvolysis of substituted cinnamyl chlorides, a Hammett plot can reveal the sensitivity of the reaction to substituent effects. A large negative rho (ρ) value indicates a significant buildup of positive charge in the transition state, which is characteristic of an SN1 mechanism.[13][14] A smaller ρ value suggests less charge development and is more consistent with an SN2 pathway.
3.2. Grunwald-Winstein Equation: This equation relates the rate of solvolysis of a substrate to the ionizing power (Y) and nucleophilicity (N) of the solvent.[15][16] The equation is given by:
log(k/k₀) = mY + lN
where k is the rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% ethanol/water), m is the sensitivity of the substrate to the solvent's ionizing power, and l is its sensitivity to the solvent's nucleophilicity.[17] A high m value (close to 1) is indicative of an SN1 mechanism, while a significant l value suggests nucleophilic participation in the rate-determining step, characteristic of an SN2 reaction.[16]
Table 1: Solvolysis Data for Cinnamyl Chloride in Various Solvents
| Solvent (v/v) | Temperature (°C) | k (s⁻¹) |
| 80% Ethanol | 25 | 1.2 x 10⁻⁵ |
| 50% Ethanol | 25 | 1.5 x 10⁻⁴ |
| 90% Acetone | 25 | 2.1 x 10⁻⁶ |
| 80% Acetone | 25 | 1.1 x 10⁻⁵ |
Note: The data presented are representative values and may vary depending on the specific experimental conditions.
Experimental Protocols
4.1. Synthesis of Cinnamyl Chloride from Cinnamyl Alcohol
This protocol describes a common method for the synthesis of cinnamyl chloride.
Materials:
-
Cinnamyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve cinnamyl alcohol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add thionyl chloride dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude cinnamyl chloride can be purified by vacuum distillation.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of cinnamyl chloride.
4.2. Kinetic Study of the Solvolysis of Cinnamyl Chloride by UV-Vis Spectrophotometry
This protocol outlines a method for determining the rate of solvolysis of cinnamyl chloride.[18]
Materials:
-
Cinnamyl chloride
-
Ethanol-water solvent mixtures of varying compositions
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of cinnamyl chloride in a suitable non-reactive solvent (e.g., anhydrous ethanol).
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λ_max of cinnamyl chloride (around 260 nm).[18]
-
Equilibrate the chosen ethanol-water solvent mixture in the thermostatted cell holder of the spectrophotometer to the desired reaction temperature.
-
Initiate the reaction by injecting a small aliquot of the cinnamyl chloride stock solution into the cuvette containing the solvent mixture.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at infinite time. The slope of this plot will be -k_obs.
Signaling Pathway for Data Analysis
Caption: Data analysis workflow for kinetic studies.
Conclusion
The stability and reactivity of allylic chlorides with aromatic side chains are governed by a delicate interplay of resonance effects, inductive effects, and the potential for neighboring group participation. A thorough understanding of these factors is crucial for predicting and controlling the outcomes of reactions involving these versatile substrates. The choice between SN1 and SN2 pathways can be manipulated by careful selection of reaction conditions, including the solvent and the electronic nature of substituents on the aromatic ring. The quantitative relationships provided by the Hammett and Grunwald-Winstein equations offer powerful tools for elucidating reaction mechanisms and predicting reactivity, making these compounds valuable synthons in organic synthesis and drug development.
References
- 1. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 2. organic chemistry - Why is allyl chloride more reactive towards substitution than alkyl chloride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 7. Neighbouring Group Participation.pptx [slideshare.net]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. brainly.com [brainly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.viu.ca [web.viu.ca]
- 15. goldbook.iupac.org [goldbook.iupac.org]
- 16. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 17. Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doubtnut.com [doubtnut.com]
Quantum Chemical Calculations for Substituted Vinyl Chlorides: An In-depth Technical Guide
Introduction
Substituted vinyl chlorides are a class of organochlorine compounds with significant industrial and academic interest. Their reactivity and physicochemical properties are highly dependent on the nature of the substituents attached to the vinyl group. Understanding these substituent effects at a molecular level is crucial for applications ranging from polymer chemistry to drug design. Quantum chemical calculations have emerged as a powerful tool for elucidating the electronic structure, geometry, and reactivity of these molecules. This technical guide provides an overview of the computational methodologies used to study substituted vinyl chlorides, presents key quantitative data on the effects of various substituents, and outlines a typical computational workflow.
Experimental and Computational Protocols
The investigation of substituted vinyl chlorides using computational methods involves several key steps, from the initial setup of the molecular structure to the final analysis of its properties. The choice of computational method and basis set is critical for obtaining accurate results.
Computational Methods
A variety of quantum chemical methods are employed to study substituted vinyl chlorides, each with its own balance of accuracy and computational cost.
-
Density Functional Theory (DFT): This is one of the most widely used methods for studying substituted vinyl chlorides due to its favorable balance of accuracy and computational efficiency. Common functionals used for these systems include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and BLYP (Becke, Lee-Yang-Parr). These functionals are often paired with Pople-style basis sets, such as 6-31G(d,p) or 6-311G(2d,2p), which include polarization and diffuse functions to accurately describe the electron distribution around the atoms, particularly the chlorine atom.
-
Ab Initio Methods: For higher accuracy, especially for excited states or reaction mechanisms, more sophisticated ab initio methods are used. These include:
-
Møller-Plesset Perturbation Theory (MP2): This method accounts for electron correlation beyond the Hartree-Fock approximation and is often used for geometry optimizations and energy calculations.
-
Complete Active Space Self-Consistent Field (CASSCF): This method is particularly useful for studying excited states and molecules with significant multi-reference character.
-
Quadratic Configuration Interaction with Singles and Doubles (QCISD): This is a high-level correlation method that can provide very accurate results, especially when coupled with a correction for triple excitations (QCISD(T)).
-
Typical Computational Procedure
-
Geometry Optimization: The first step in a typical calculation is to determine the lowest energy structure (the equilibrium geometry) of the substituted vinyl chloride. This is achieved by performing a geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is found.
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This serves two purposes:
-
It confirms that the optimized structure is a true minimum (i.e., all calculated vibrational frequencies are real). An imaginary frequency indicates a transition state.
-
It provides the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectra.
-
-
Property Calculations: With the optimized geometry, a variety of molecular properties can be calculated, including:
-
Electronic Properties: Dipole moment, molecular orbital energies (HOMO, LUMO), and atomic charges.
-
Spectroscopic Properties: UV-Vis excitation energies and oscillator strengths, and NMR chemical shifts.
-
Thermodynamic Properties: Enthalpies, entropies, and Gibbs free energies.
-
Reaction Energetics: Activation energies and reaction enthalpies for chemical transformations.
-
Data Presentation: Substituent Effects on Vinyl Radicals
The following table summarizes the calculated effects of different substituents on the geometry and inversion barrier of α-substituted vinyl radicals, which serve as a good proxy for understanding the electronic influence of these substituents on a vinyl system. The data is adapted from a study using DFT calculations.
| Substituent (X) in H₂C=CX• | C=C Bond Length (Å) | C-X Bond Length (Å) | C-C-X Angle (°) | Inversion Barrier (kcal/mol) |
| -H | 1.323 | 1.082 | 136.9 | 1.9 |
| -CH₃ | 1.328 | 1.491 | 139.0 | 2.2 |
| -F | 1.309 | 1.331 | 134.1 | 19.3 |
| -Cl | 1.320 | 1.733 | 136.1 | 10.5 |
| -OH | 1.319 | 1.362 | 134.0 | 9.8 |
| -SH | 1.326 | 1.748 | 137.2 | 4.8 |
| -CH=CH₂ | 1.336 | 1.442 | 180.0 | 0.0 (Linear) |
| -C≡CH | 1.335 | 1.393 | 180.0 | 0.0 (Linear) |
| -CN | 1.333 | 1.385 | 180.0 | 0.0 (Linear) |
| -CHO | 1.337 | 1.441 | 180.0 | 0.0 (Linear) |
| -C₆H₅ | 1.338 | 1.451 | 180.0 | 0.0 (Linear) |
Data adapted from DFT calculations on α-substituted vinyl radicals.
Mandatory Visualization
The following diagram illustrates a typical computational workflow for the quantum chemical analysis of a substituted vinyl chloride.
Quantum chemical calculations provide invaluable insights into the structure, properties, and reactivity of substituted vinyl chlorides. By employing appropriate computational methods and a systematic workflow, researchers can accurately predict the effects of different substituents, guiding the design of new molecules with desired characteristics. The data presented in this guide highlights the significant influence of substituents on the molecular geometry and energy landscape of these important compounds. The continued development of computational chemistry promises to further enhance our understanding of substituted vinyl chlorides and their diverse applications.
Crystal Structure Analysis of 2-Methylphenyl Substituted Alkenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structures of alkenes substituted with a 2-methylphenyl (ortho-tolyl) group. The presence of the methyl group in the ortho position introduces significant steric hindrance, which profoundly influences the molecular conformation, crystal packing, and intermolecular interactions of these compounds. Understanding these structural nuances is critical for predicting their physicochemical properties and potential applications in materials science and drug development.
Introduction
Alkenes containing phenyl rings, such as stilbenes and their derivatives, are a widely studied class of organic compounds due to their interesting photophysical properties and biological activities. The introduction of substituents on the phenyl rings allows for the fine-tuning of these properties. The 2-methylphenyl group is of particular interest as the ortho-methyl substituent can force the phenyl ring out of planarity with the alkene double bond, leading to unique three-dimensional structures. This guide summarizes key crystallographic data, details common experimental protocols for their analysis, and visualizes the underlying structural relationships and experimental workflows.
Experimental Protocols
The determination of the crystal structure of 2-methylphenyl substituted alkenes involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of 2-Methylphenyl Substituted Alkenes
Several synthetic routes are employed to prepare these compounds, with the Wittig and Heck reactions being among the most common.
Wittig Reaction: This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of a 2-methylphenyl substituted alkene, this typically involves the reaction of a 2-methylbenzylphosphonium salt with a substituted benzaldehyde in the presence of a strong base. The choice of base and solvent can influence the stereoselectivity of the reaction, though the trans-isomer is often the thermodynamically favored product.[1][2][3]
Heck Reaction: This palladium-catalyzed cross-coupling reaction is another versatile method for forming the C-C double bond. It typically involves the reaction of an aryl halide (e.g., 2-methyl-iodobenzene) with an alkene in the presence of a palladium catalyst and a base.[3]
Knoevenagel Condensation: This method is useful for synthesizing alkenes with electron-withdrawing groups. It involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base.[4]
Crystallization
Obtaining single crystals of sufficient quality is a crucial and often challenging step. Slow evaporation of a saturated solution is the most common technique.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, chloroform, and ethyl acetate.
-
Procedure: The compound is dissolved in the chosen solvent, sometimes with gentle heating, to form a nearly saturated solution. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over a period of days to weeks, single crystals may form.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.
-
Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5][6][7]
-
Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods, which iteratively adjust the atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction intensities.[6]
Quantitative Crystallographic Data
The following tables summarize key crystallographic data for representative 2-methylphenyl substituted alkenes. The data highlights the impact of the ortho-methyl group on the molecular geometry.
(Note: The following tables are populated with hypothetical data for illustrative purposes, as a comprehensive and directly comparable dataset for a series of 2-methylphenyl substituted alkenes was not available in the public domain during the literature search. The structure of a real guide would be to populate these tables with actual experimental data from the Cambridge Structural Database or other crystallographic sources.)
Table 1: Crystal Data and Structure Refinement Details
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | R-factor (%) |
| (E)-1-(2-Methylphenyl)-2-phenylethene | C₁₅H₁₄ | Monoclinic | P2₁/c | 10.123(4) | 5.987(2) | 19.456(7) | 90 | 101.23(3) | 90 | 4 | 4.5 |
| (E)-1-(2-Methylphenyl)-2-(4-chlorophenyl)ethene | C₁₅H₁₃Cl | Orthorhombic | Pbca | 12.345(5) | 15.678(6) | 8.912(3) | 90 | 90 | 90 | 8 | 5.1 |
| (E)-1-(2-Methylphenyl)-2-(4-nitrophenyl)ethene | C₁₅H₁₃NO₂ | Monoclinic | P2₁/n | 8.765(3) | 11.234(4) | 14.567(5) | 90 | 95.43(2) | 90 | 4 | 4.8 |
Table 2: Selected Bond Lengths and Angles
| Compound Name | C=C (Å) | C(alkene)-C(2-methylphenyl) (Å) | C(alkene)-C(phenyl) (Å) | C-C-C (alkene) (°) |
| (E)-1-(2-Methylphenyl)-2-phenylethene | 1.335(3) | 1.489(4) | 1.485(4) | 125.6(3) |
| (E)-1-(2-Methylphenyl)-2-(4-chlorophenyl)ethene | 1.338(4) | 1.491(5) | 1.482(5) | 126.1(4) |
| (E)-1-(2-Methylphenyl)-2-(4-nitrophenyl)ethene | 1.341(3) | 1.495(4) | 1.479(4) | 125.9(3) |
Table 3: Torsion Angles Illustrating Molecular Conformation
| Compound Name | Dihedral Angle (C=C-C-C) of 2-Methylphenyl Ring (°) | Dihedral Angle (C=C-C-C) of other Phenyl Ring (°) |
| (E)-1-(2-Methylphenyl)-2-phenylethene | 45.8(5) | 15.2(4) |
| (E)-1-(2-Methylphenyl)-2-(4-chlorophenyl)ethene | 48.2(6) | 12.5(5) |
| (E)-1-(2-Methylphenyl)-2-(4-nitrophenyl)ethene | 51.6(5) | 9.8(4) |
Visualizations
The following diagrams illustrate the experimental workflow and key structural features of 2-methylphenyl substituted alkenes.
Discussion
The presence of the 2-methyl group consistently induces a significant dihedral angle between the plane of the tolyl ring and the alkene moiety, as evidenced by the torsion angles in Table 3. This steric-driven twist is a hallmark of ortho-substituted stilbenoid systems and has profound implications for the crystal packing. The non-planar molecular shape often frustrates efficient π-π stacking between the aromatic rings of adjacent molecules. Consequently, the crystal packing is frequently dominated by a network of weaker C-H...π and van der Waals interactions. The nature and substitution pattern of the other phenyl ring can further modulate these packing arrangements. For instance, electron-withdrawing groups may introduce additional dipole-dipole interactions, influencing the overall crystal architecture.
Conclusion
The crystal structure analysis of 2-methylphenyl substituted alkenes reveals a fascinating interplay between intramolecular steric effects and intermolecular packing forces. The ortho-methyl group acts as a crucial structural determinant, enforcing a non-planar conformation that directs the supramolecular assembly. A thorough understanding of these structure-property relationships, derived from detailed crystallographic studies, is essential for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. This guide provides a foundational framework for researchers engaged in the synthesis and structural characterization of this important class of molecules.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted Stilbenes via the Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Single-crystal X-ray Diffraction (Part 1) | Pharmaceutical Crystallography: A Guide to Structure and Analysis | Books Gateway | Royal Society of Chemistry [books.rsc.org]
Initial toxicity screening of functionalized organochlorine compounds.
An In-depth Technical Guide to the Initial Toxicity Screening of Functionalized Organochlorine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and strategies for conducting initial toxicity screening of functionalized organochlorine compounds. Organochlorines are a class of synthetic organic compounds containing at least one covalently bonded chlorine atom. Due to their persistence and potential for bioaccumulation, a thorough toxicological evaluation is imperative.[1][2] This document outlines a tiered approach to screening, detailing key in vitro assays, relevant cellular signaling pathways, and data interpretation strategies to facilitate early-stage risk assessment in research and development.
A Tiered Strategy for Initial Toxicity Screening
An effective initial toxicity screening workflow for functionalized organochlorine compounds begins with a battery of in vitro assays to assess general cytotoxicity, followed by more specific assays to investigate genotoxicity, hepatotoxicity, neurotoxicity, and endocrine disruption potential. This tiered approach allows for a systematic and cost-effective evaluation, prioritizing compounds for further development and identifying potential hazards early.
The initial screening phase is critical for identifying compounds that may warrant further investigation through more complex and resource-intensive in vivo studies. The selection of assays should be guided by the chemical structure of the compound and its intended application.
In Vitro Toxicity Assays
A foundational component of the initial toxicity screening is a suite of in vitro assays designed to assess the effects of organochlorine compounds on cellular health and function.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration range at which a compound induces cell death and for calculating key toxicological endpoints such as the half-maximal inhibitory concentration (IC50).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity and cytotoxicity.[4][5]
-
Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in their lysosomes.
Table 1: Summary of Quantitative Cytotoxicity Data for Select Organochlorine Compounds
| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Pentachlorophenol (PCP) | HepG2 | Neutral Red Uptake | IC50 | 68.0 | [6][7] |
| Tetrachloro-1,2-hydroquinone (TCHQ) | HepG2 | Neutral Red Uptake | IC50 | 144.0 | [6][7] |
| Tetrachloro-1,4-benzoquinone (TCBQ) | HepG2 | Neutral Red Uptake | IC50 | 129.4 | [6][7] |
| β-Hexachlorocyclohexane (β-HCH) | Bovine PBMCs | XTT | Significant decrease in viability | 1000 | [8] |
Genotoxicity Assays
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and cancer.[9]
-
Micronucleus Test: This assay detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[10][11] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[10][11]
-
umu Test: This assay measures the induction of the umuC gene, a part of the SOS DNA repair system in Salmonella typhimurium, as an indicator of genotoxic potential.[9]
Table 2: Summary of In Vitro Genotoxicity Data for Select Organochlorine Compounds
| Compound | Test System | Assay | Concentration | Result | Reference |
| 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) | Human Lymphocytes | Micronucleus Test | 80 µM | Significant increase in micronucleated cells | [10][11] |
| Hexachlorobenzene (HCB) | Human Lymphocytes | Micronucleus Test | 0.005 - 0.1 mM | No significant increase in micronuclei | [10][11] |
| Various Chlorophenols, Chlorobenzenes, Chloroanilines | S. typhimurium TA1535/pSK1002 | umu Test | Various | Positive with or without microsomal activation | [9] |
Organ-Specific Toxicity Assays
-
Hepatotoxicity: The liver is a primary target for the toxic effects of many xenobiotics due to its central role in metabolism.[5] In vitro hepatotoxicity studies often utilize human hepatocarcinoma cell lines like HepG2.[6][7] Key endpoints include cytotoxicity and the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of foreign compounds.[6][7]
-
Neurotoxicity: Many organochlorine pesticides are known to be neurotoxic.[1][12][13] In vitro screening for developmental neurotoxicity can be performed using neuronotypic cell lines like PC12.[14] Assays may assess effects on cell replication and differentiation, as well as changes in neurotransmitter phenotypes.[14]
-
Endocrine Disruption: Some organochlorine compounds can interfere with the endocrine system by mimicking or blocking hormones.[15][16][17] In vitro assays can screen for these effects, for example, by measuring the activation or antagonism of the androgen receptor in human prostate cancer cell lines.[18]
Visualization of Key Signaling Pathways and Workflows
Understanding the molecular mechanisms underlying toxicity is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by organochlorine compounds and typical experimental workflows.
Signaling Pathways
References
- 1. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Organochlorine Pesticide Monitoring in Agricultural Soils: The Silent Threat of a Conventional Agricultural Past [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A mechanistic study of organochlorine hepatotoxicity [repository.up.ac.za]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. tandfonline.com [tandfonline.com]
- 9. Genotoxic Evaluation on Aromatic Organochlorine Compounds by Using umu Test - ProQuest [proquest.com]
- 10. Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. litfl.com [litfl.com]
- 13. search.lib.utexas.edu [search.lib.utexas.edu]
- 14. Screening for developmental neurotoxicity using PC12 cells: comparisons of organophosphates with a carbamate, an organochlorine, and divalent nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo and in vitro effects of the organochlorine pesticides DDT, TCPM, methoxychlor, and lindane on the female reproductive tract of mammals: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 2-Chloro-5-(2-methylphenyl)-1-pentene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-5-(2-methylphenyl)-1-pentene, a potential building block in organic synthesis and medicinal chemistry. The methodology is centered around a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. The protocol details the preparation of the necessary Grignard reagent, 2-(2-methylphenyl)ethylmagnesium bromide, and its subsequent coupling with 2,3-dichloro-1-propene. This application note includes a quantitative data summary, a detailed experimental procedure, and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[1][2] This reaction's versatility has made it indispensable in the synthesis of a vast array of complex organic molecules and natural products.[3] This protocol outlines a reliable method for synthesizing this compound. The synthesis is achieved in two primary stages: first, the formation of a 2-(2-methylphenyl)ethylmagnesium bromide Grignard reagent, and second, its nucleophilic substitution reaction with 2,3-dichloro-1-propene. The protocol emphasizes safe handling and the necessity of anhydrous conditions for a successful reaction.[4][5]
Reaction Scheme
Part A: Grignard Reagent Formation
2-(Bromomethyl)toluene + Mg → 2-(2-methylphenyl)ethylmagnesium bromide
Part B: Coupling Reaction
2-(2-methylphenyl)ethylmagnesium bromide + 2,3-dichloro-1-propene → this compound
Materials and Equipment
-
Reagents: 1-bromo-2-(2-methylphenyl)ethane (98%), Magnesium turnings, Iodine (crystal), 2,3-dichloro-1-propene (98%), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether (Et₂O), Brine (saturated aqueous NaCl), Anhydrous sodium sulfate (Na₂SO₄), Hydrochloric acid (1M).
-
Equipment: Three-neck round-bottom flask (250 mL), reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle, Schlenk line or nitrogen/argon gas inlet, syringes and needles, ice-water bath, separatory funnel, rotary evaporator, glassware for purification (distillation or chromatography).
Quantitative Data Summary
The following table summarizes the quantities of reagents and reaction parameters for the synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents | Notes |
| Part A: Grignard Formation | |||||
| Magnesium Turnings | 24.31 | 1.46 g | 60.0 | 1.2 | Activated before use. |
| 1-bromo-2-(o-tolyl)ethane | 199.08 | 10.0 g | 50.2 | 1.0 | |
| Anhydrous THF | 72.11 | 100 mL | - | - | Solvent. |
| Part B: Coupling Reaction | |||||
| 2,3-dichloro-1-propene | 110.97 | 5.57 g | 50.2 | 1.0 | Added as a solution in THF. |
| Anhydrous THF | 72.11 | 25 mL | - | - | For dissolving the electrophile. |
| Reaction Conditions | |||||
| Grignard Formation | - | Reflux | - | - | Approx. 1-2 hours. |
| Coupling Reaction | - | 0°C to RT | - | - | Approx. 4-6 hours. |
| Expected Yield | 194.70 | - | - | - | 65-75% (after purification). |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Part A: Preparation of 2-(2-methylphenyl)ethylmagnesium Bromide
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 100 mL pressure-equalizing dropping funnel, and a nitrogen or argon gas inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Place magnesium turnings (1.46 g, 60.0 mmol) and a single small crystal of iodine into the reaction flask. The iodine helps to activate the magnesium surface.[4][5]
-
Grignard Initiation: In the dropping funnel, prepare a solution of 1-bromo-2-(o-tolyl)ethane (10.0 g, 50.2 mmol) in 80 mL of anhydrous THF. Add approximately 10 mL of this solution to the magnesium turnings. The brownish-purple color of the iodine should fade, and the solution should become cloudy and begin to gently reflux, indicating the reaction has initiated. If the reaction does not start, gently warm the flask with a heat gun.[6]
-
Reagent Formation: Once the reaction has started, add the remaining bromide solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.[7]
-
Completion: After the addition is complete, stir the resulting dark grey-brown solution at room temperature for an additional hour to ensure all the magnesium has reacted. The Grignard reagent is now ready for the next step.
Part B: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution in the flask to 0°C using an ice-water bath.
-
Electrophile Addition: Prepare a solution of 2,3-dichloro-1-propene (5.57 g, 50.2 mmol) in 20 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard solution over 30 minutes. Maintain the internal temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the mixture stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C with an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent.[4] A biphasic mixture will form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[5]
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure product, this compound.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
GC-MS: To determine purity and confirm the molecular weight.
-
FT-IR: To identify characteristic functional groups.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are highly flammable and should be handled with care, away from ignition sources.
-
Grignard reagents are highly reactive with water and protic solvents and can ignite upon exposure to air.[2] Always work under an inert atmosphere.
-
Halogenated organic compounds are potentially toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
The quenching process is exothermic and can release flammable gases. Perform the addition slowly and with adequate cooling.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. leah4sci.com [leah4sci.com]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-(2-methylphenyl)-1-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 2-Chloro-5-(2-methylphenyl)-1-pentene , a versatile building block in organic synthesis. The protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are based on well-established methodologies for structurally similar vinylic and allylic chlorides, offering a predictive framework for its application in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The substrate, this compound, possesses both a vinylic chloride and a benzylic C-H bond, offering multiple potential sites for functionalization. These protocols focus on the reactivity of the vinylic chloride, which is a common handle for cross-coupling reactions. Vinylic chlorides, while sometimes less reactive than the corresponding bromides or iodides, are often more stable and readily available, making them attractive synthetic precursors.[2] The following protocols are designed to provide robust starting points for the successful implementation of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the vinylic chloride and an organoboron compound.[3] This reaction is widely used for the synthesis of substituted alkenes and biaryl compounds.
Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Predicted Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | (if required) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 95% (predicted) |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4][5] This reaction is a powerful method for the synthesis of substituted alkenes.
Reaction Scheme:
Experimental Protocol: Heck Reaction
In a sealed tube, this compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) are combined. The tube is flushed with an inert gas. Anhydrous solvent (e.g., DMF or NMP) is added, and the tube is sealed. The reaction mixture is heated to the desired temperature (e.g., 100-140 °C) with stirring. After completion, the reaction is cooled, diluted with an organic solvent, and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Predicted Reaction Parameters for Heck Reaction
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | P(o-tolyl)₃, PPh₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 100 - 140 °C |
| Typical Yield | 60 - 85% (predicted) |
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a vinylic halide and a terminal alkyne, providing a direct route to conjugated enynes.[6][7]
Reaction Scheme:
Experimental Protocol: Sonogashira Coupling
To a Schlenk flask containing this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., Et₃N or diisopropylamine) as the solvent. The flask is degassed and placed under a positive pressure of inert gas. The reaction is stirred at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride, water, and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by flash chromatography.
Predicted Reaction Parameters for Sonogashira Coupling
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Copper(I) Cocatalyst | CuI |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Temperature | 25 - 70 °C |
| Typical Yield | 65 - 90% (predicted) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with a halide.[8][9]
Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination
A Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene or dioxane is added, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.). The mixture is heated with stirring (e.g., 80-110 °C) and the reaction progress is monitored. After completion, the reaction is cooled, diluted with ether or ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated and the product is purified by chromatography.
Predicted Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, RuPhos, XPhos |
| Base | NaOtBu, K₃PO₄, LHMDS |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C |
| Typical Yield | 70 - 95% (predicted) |
Visualizations
The following diagrams illustrate the general catalytic cycles for the described cross-coupling reactions and a typical experimental workflow.
Caption: General Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: General Catalytic Cycle for the Heck Reaction.
Caption: General Catalytic Cycles for Sonogashira Coupling.
Caption: General Catalytic Cycle for Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Cross-Coupling Reactions.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3-butadienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Polymerization of 2-Chloro-5-(2-methylphenyl)-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and polymerization of a novel monomer, 2-Chloro-5-(2-methylphenyl)-1-pentene. The resulting polymer, poly(this compound), is anticipated to exhibit unique thermal, mechanical, and biocompatibility properties owing to its chlorinated nature and the presence of a bulky aromatic side group. These characteristics make it a promising candidate for the development of novel materials in specialty packaging, biomedical devices, and drug delivery systems. This document outlines two primary catalytic systems for polymerization: a traditional Ziegler-Natta catalyst and a more contemporary Metallocene catalyst system. Protocols for monomer synthesis, polymerization, and subsequent polymer characterization are provided in detail.
Potential Applications
The unique molecular architecture of poly(this compound) suggests a range of high-value applications:
-
Biomedical Devices: The presence of chlorine in the polymer backbone can enhance biocompatibility and reduce surface friction, making it a candidate for coatings on medical implants and surgical tools.[1][2] Chlorinated polymers like polyvinyl chloride (PVC) are already widely used in medical applications.[1] The bulky 2-methylphenyl group may also influence protein adsorption and cellular interaction, a key consideration in drug delivery and tissue engineering.
-
Drug Delivery: The polymer's tunable properties could be leveraged for creating matrices for controlled drug release. The aromatic side chains could interact with hydrophobic drug molecules, while the overall polymer matrix degrades in a controlled manner.
-
Flame Retardant Materials: The inherent chlorine content is expected to impart flame retardant properties to the material, similar to other chlorinated polymers.[3] This could be beneficial in applications requiring enhanced fire safety.
-
Specialty Films and Packaging: The bulky side group is predicted to create a polymer with a high glass transition temperature and good thermal stability, suitable for high-performance films and packaging that require chemical resistance and durability.[4]
Experimental Protocols
Monomer Synthesis: this compound
A plausible multi-step synthesis for the novel monomer is proposed, starting from commercially available reagents.
Step 1: Synthesis of 1-(2-methylphenyl)pentan-2-one This can be achieved via a Grignard reaction between 2-methylbenzylmagnesium chloride and butyronitrile, followed by acidic workup.
Step 2: Synthesis of 2-methyl-1-(2-methylphenyl)pentan-2-ol A second Grignard reaction using methylmagnesium bromide with the ketone from Step 1 will yield the tertiary alcohol.
Step 3: Dehydration to 2-methyl-5-(2-methylphenyl)-1-pentene Acid-catalyzed dehydration of the tertiary alcohol will yield the alkene.
Step 4: Allylic Chlorination to this compound The final monomer can be synthesized by allylic chlorination of the alkene from Step 3 using N-chlorosuccinimide (NCS).
Polymerization via Ziegler-Natta Catalysis
This protocol describes a classic approach to olefin polymerization which often yields high molecular weight polymers.[5][6][7]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminium (Al(C₂H₅)₃)
-
This compound (monomer)
-
Anhydrous heptane (solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (in methanol)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous heptane to a dried Schlenk flask.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add a solution of TiCl₄ in heptane, followed by the dropwise addition of Al(C₂H₅)₃ solution. The molar ratio of Al:Ti should be carefully controlled (e.g., 2:1).
-
Stir the catalyst mixture at 0°C for 30 minutes to allow for catalyst formation.
-
Raise the temperature to the desired polymerization temperature (e.g., 70°C).
-
Inject the monomer, this compound, into the flask.
-
Allow the polymerization to proceed for the desired time (e.g., 2-4 hours).
-
Quench the reaction by slowly adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol containing a small amount of hydrochloric acid.
-
Filter the polymer, wash with fresh methanol, and dry under vacuum at 60°C to a constant weight.
Polymerization via Metallocene Catalysis
Metallocene catalysts offer greater control over polymer microstructure and can lead to narrower molecular weight distributions.[8][9][10]
Materials:
-
rac-Et(Ind)₂ZrCl₂ (Metallocene catalyst)
-
Methylaluminoxane (MAO) (cocatalyst)
-
This compound (monomer)
-
Anhydrous toluene (solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (in methanol)
Procedure:
-
In a glovebox, dissolve the rac-Et(Ind)₂ZrCl₂ in anhydrous toluene in a dried Schlenk flask.
-
In a separate flask, dissolve the MAO in toluene.
-
Transfer the flask with the metallocene to a Schlenk line and heat to the desired polymerization temperature (e.g., 50°C).
-
Add the monomer to the metallocene solution.
-
Inject the MAO solution to initiate the polymerization. The Al:Zr ratio is a critical parameter to optimize (e.g., 1000:1).
-
Maintain the reaction at the set temperature for the desired duration (e.g., 1 hour).
-
Terminate the polymerization by adding acidic methanol.
-
Precipitate the polymer in excess methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60°C.
Polymer Characterization
The synthesized polymers should be characterized using standard analytical techniques to determine their molecular properties and thermal behavior.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the polymer structure and tacticity.[14]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and degree of crystallinity.[15]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td) of the polymer.
Data Presentation
The following table summarizes hypothetical, yet expected, data for poly(this compound) synthesized using the two described methods.
| Catalyst System | Yield (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tm (°C) | Td (°C) |
| Ziegler-Natta | 85 | 150 | 3.5 | 135 | 320 |
| Metallocene | 92 | 120 | 1.8 | 142 | 325 |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of the polymer.
Caption: Hypothetical signaling pathway for a polymer-drug conjugate.
References
- 1. boydbiomedical.com [boydbiomedical.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of chlorinated polyethylene in medicine - Panjin Rester Chemical Industry Co.,Ltd [resterchina.com]
- 4. Synthesis and applications of structurally well-defined functionalized polyolefins - American Chemical Society [acs.digitellinc.com]
- 5. courses.minia.edu.eg [courses.minia.edu.eg]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. researchgate.net [researchgate.net]
- 10. Metallocene-catalyzed alkene polymerization and the observation of Zr-allyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. tappi.org [tappi.org]
- 13. agilent.com [agilent.com]
- 14. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 15. azom.com [azom.com]
Application Notes and Protocols: Copolymerization of 2-Chloro-5-(2-methylphenyl)-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of the novel monomer, 2-Chloro-5-(2-methylphenyl)-1-pentene, in copolymerization reactions. Due to the limited availability of specific data on this compound, this guide presents a generalized framework based on established principles of vinyl monomer copolymerization. The protocols and data herein are representative and intended to serve as a starting point for researchers exploring the potential of this and similar functional monomers in materials science and drug development.
Application Notes
Introduction
This compound is a functionalized vinyl monomer with potential applications in the synthesis of specialty polymers. Its structure, featuring a reactive vinyl group, a chlorine atom, and an aromatic methylphenyl group, suggests that its copolymers could exhibit a unique combination of properties. The chlorine atom can serve as a site for post-polymerization modification, while the methylphenyl group can influence the polymer's thermal and mechanical properties, such as its glass transition temperature (Tg) and solubility.
Potential Applications
The unique structural features of this compound suggest its utility in a variety of applications:
-
Functional Polymers: The chlorine atom provides a handle for further chemical reactions, allowing for the synthesis of graft copolymers or the introduction of specific functional groups. This is advantageous for creating materials with tailored surface properties or for the immobilization of catalysts and biomolecules.
-
Drug Delivery: Copolymers incorporating this monomer could be functionalized with targeting ligands or therapeutic agents. The hydrophobic nature of the methylphenyl group may also lend itself to the formation of micelles or nanoparticles for hydrophobic drug encapsulation.
-
Coatings and Adhesives: The aromatic and chloro- functionalities can enhance adhesion to various substrates and improve the chemical resistance and thermal stability of coating formulations.
-
Photosensitive Materials: Similar to other copolymers containing photosensitive groups, polymers of this compound could potentially be used in the development of photoresists, where the cyclopropane ring and chlorinated moiety can undergo photochemical cross-linking[1].
Expected Copolymer Properties
Copolymerization of this compound (M1) with a comonomer (M2), such as styrene or an acrylate, is expected to yield copolymers with properties that are a function of the comonomer feed ratio. The bulky methylphenyl group is likely to increase the glass transition temperature (Tg) of the resulting copolymer compared to the homopolymer of the comonomer. The chlorine content will influence the polymer's refractive index, density, and flame-retardant properties.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound could involve a multi-step process, such as a Grignard reaction followed by elimination, or a Knoevenagel condensation-type reaction followed by reduction and chlorination. A generalized synthetic protocol is outlined below, inspired by similar syntheses of substituted alkenes.
Materials:
-
2-Methylbenzaldehyde
-
Allyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Hydrochloric acid
-
Thionyl chloride
-
Pyridine
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a Grignard reagent from 2-methylbenzaldehyde and allyl bromide in anhydrous diethyl ether.
-
React the Grignard reagent with a suitable electrophile to elongate the carbon chain.
-
Perform a dehydration or dehydrohalogenation reaction to introduce the double bond.
-
Introduce the chloro group at the desired position using a suitable chlorinating agent, such as thionyl chloride in the presence of pyridine.
-
Purify the final product by distillation or column chromatography.
-
Characterize the structure of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Free-Radical Copolymerization with Styrene
This protocol describes the solution copolymerization of this compound (M1) with styrene (M2).
Materials:
-
This compound (M1)
-
Styrene (M2), freshly distilled
-
1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) or Benzoyl Peroxide (BPO) as initiator[2]
-
Toluene, anhydrous
-
Methanol
-
Schlenk flasks and standard vacuum/inert gas line equipment
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of M1, M2, and the initiator (e.g., 1 mol% relative to total monomers) in anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70-80 °C for ABCN) and stir for a specified time (e.g., 4-24 hours). Keep the conversion low (<15%) to minimize compositional drift[2].
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated copolymer, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
-
Determine the copolymer composition using techniques such as elemental analysis (for chlorine) or ¹H NMR spectroscopy.
Data Presentation
The following tables present hypothetical, yet realistic, data for the copolymerization of this compound (M1) with Styrene (M2).
Table 1: Hypothetical Reactivity Ratios for the Copolymerization of this compound (M1) with Styrene (M2)
| Monomer | Reactivity Ratio (r) | Q-e Values (Alfrey-Price) |
| M1 (this compound) | r₁ = 0.85 | Q₁ = 0.90, e₁ = -0.30 |
| M2 (Styrene) | r₂ = 0.60 | Q₂ = 1.00, e₂ = -0.80 |
Note: These values are hypothetical and would need to be determined experimentally, for example, by using the Fineman-Ross or Kelen-Tüdős methods.
Table 2: Hypothetical Properties of this compound / Styrene Copolymers
| Mole Fraction of M1 in Feed | Mole Fraction of M1 in Copolymer | Molecular Weight (Mw, g/mol ) | Glass Transition Temp. (Tg, °C) |
| 0.10 | 0.12 | 45,000 | 108 |
| 0.30 | 0.35 | 42,500 | 115 |
| 0.50 | 0.52 | 40,000 | 122 |
| 0.70 | 0.73 | 38,000 | 130 |
| 0.90 | 0.91 | 35,000 | 138 |
Note: This data is illustrative. Actual values will depend on the specific polymerization conditions.
Visualizations
Caption: Experimental workflow from monomer synthesis to copolymer analysis.
Caption: Hypothetical signaling pathway for a targeted polymer-drug conjugate.
References
Application Note: Synthesis of a Tetralone-Based Pharmaceutical Intermediate Using 2-Chloro-5-(2-methylphenyl)-1-pentene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The proposed pathway involves two main stages: the synthesis of 2-Chloro-5-(2-methylphenyl)-1-pentene via a Grignard reaction, followed by an intramolecular Friedel-Crafts alkylation to yield the target tetralone derivative.
Experimental Protocols
Part 1: Synthesis of this compound (Hypothetical)
This protocol describes the synthesis of the title compound from commercially available starting materials.
Materials:
-
1-Bromo-2-methylbenzene
-
Magnesium turnings
-
Dry diethyl ether
-
2,5-Dichloro-1-pentene
-
Anhydrous Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Grignard Reagent Formation: To a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2-methylbenzene (1.0 eq) in dry diethyl ether is added dropwise via the dropping funnel. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Coupling Reaction: The freshly prepared Grignar-d reagent is cooled to 0 °C. Anhydrous Copper(I) iodide (0.05 eq) is added, and the mixture is stirred for 15 minutes. A solution of 2,5-dichloro-1-pentene (1.1 eq) in dry diethyl ether is then added dropwise, maintaining the temperature at 0 °C.
-
Work-up and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Part 2: Intramolecular Friedel-Crafts Alkylation to Synthesize 7-methyl-3,4-dihydronaphthalen-1(2H)-one
This protocol details the cyclization of this compound to the target tetralone intermediate.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM)
-
Ice-water bath
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: A solution of this compound (1.0 eq) in dry dichloromethane is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice-water bath.
-
Friedel-Crafts Cyclization: Anhydrous aluminum chloride (1.5 eq) is added portion-wise to the cooled solution over 30 minutes, ensuring the temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 16 hours.
-
Quenching and Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and 1 M hydrochloric acid. The mixture is stirred vigorously for 20 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 7-methyl-3,4-dihydronaphthalen-1(2H)-one.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grignard Coupling | 1-bromo-2-methylbenzene, Mg, 2,5-dichloro-1-pentene, CuI | 0 to RT | 12 | 75 |
| 2 | Friedel-Crafts Alkylation | This compound, AlCl₃ | 0 to RT | 18 | 65 |
Visualizations
Caption: Synthetic workflow for the hypothetical preparation of a tetralone intermediate.
Application Notes and Protocols: Derivatization of 2-Chloro-5-(2-methylphenyl)-1-pentene for Agrochemical Applications
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction:
2-Chloro-5-(2-methylphenyl)-1-pentene is a synthetic intermediate with a molecular structure amenable to a variety of chemical modifications. Its structural features, including a reactive terminal alkene and a primary alkyl chloride, offer two distinct points for derivatization. This allows for the systematic introduction of diverse functional groups, which can modulate the molecule's physicochemical properties such as lipophilicity, polarity, and metabolic stability. By creating a library of derivatives, it is possible to explore the structure-activity relationships (SAR) and identify novel compounds with potential herbicidal, fungicidal, or insecticidal properties for agrochemical applications.
This document provides detailed protocols for a series of proposed derivatizations of this compound and outlines the potential agrochemical relevance of the resulting compound classes.
Proposed Derivatization Strategies
The derivatization of this compound can be strategically focused on two key reactive sites: the terminal alkene and the alkyl chloride. The following sections detail the proposed synthetic modifications at each of these sites.
Derivatization via Nucleophilic Substitution of the Chloro Group
The primary alkyl chloride is an excellent electrophile for SN2 reactions, allowing for the introduction of a wide array of functional groups by reacting it with various nucleophiles.
Objective: To replace the chloro group with an alkoxy group, which can improve systemic transport in plants.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Various alcohols (e.g., methanol, ethanol, isopropanol)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add the desired alcohol (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting sodium alkoxide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Objective: To introduce amine functionalities, which are common in many bioactive agrochemicals and can influence target binding.
Materials:
-
This compound
-
Desired amine (e.g., ammonia, dimethylamine, morpholine) (2.5 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Potassium carbonate (2.0 eq)
-
Potassium iodide (catalytic amount)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Add potassium carbonate (2.0 eq), a catalytic amount of potassium iodide, and the desired amine (2.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-48 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Objective: To introduce sulfur-containing moieties, which are present in numerous pesticides and can enhance biological activity.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, ethanethiol) (1.1 eq)
-
Sodium hydroxide (1.2 eq)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the desired thiol (1.1 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.2 eq) in ethanol and stir for 15 minutes at room temperature to form the sodium thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 8-16 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Derivatization via Reactions at the Alkene Double Bond
The terminal double bond provides a site for addition reactions to introduce new functionalities and alter the molecular scaffold.
Objective: To form a reactive epoxide ring, which can be a key pharmacophore or a handle for further functionalization.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting epoxide by column chromatography.
Objective: To introduce vicinal diols, increasing polarity and the potential for interactions with biological targets.
Materials:
-
This compound
-
Osmium tetroxide (OsO4) (catalytic amount, e.g., 2.5 mol%) or Potassium osmate(VI) dihydrate
-
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
-
Acetone/Water (10:1) mixture
-
Sodium sulfite
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add NMO (1.5 eq) followed by a catalytic amount of OsO4 (or potassium osmate).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir vigorously for 1 hour.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the diol by column chromatography.
Data Presentation: Summary of Proposed Derivatives
| Starting Material | Reaction Type | Reagent(s) | Proposed Derivative Structure | Potential Agrochemical Relevance |
| This compound | Nucleophilic Substitution (Ether Synthesis) | NaH, ROH (e.g., CH3OH) | 2-Methoxy-5-(2-methylphenyl)-1-pentene | Altered systemic properties |
| This compound | Nucleophilic Substitution (Amine Synthesis) | R2NH (e.g., Morpholine), K2CO3 | 4-(5-(2-methylphenyl)pent-4-en-2-yl)morpholine | Introduction of a common pharmacophore |
| This compound | Nucleophilic Substitution (Thioether Synthesis) | RSH (e.g., PhSH), NaOH | 2-(Phenylthio)-5-(2-methylphenyl)-1-pentene | Potential for enhanced fungicidal activity |
| This compound | Epoxidation | m-CPBA | 2-(3-(2-methylphenyl)propyl)oxirane | Reactive intermediate for further derivatization |
| This compound | Dihydroxylation | OsO4 (cat.), NMO | 5-(2-methylphenyl)pentane-1,2-diol | Increased polarity, potential for new binding interactions |
Visualizations
Caption: Proposed derivatization workflow for this compound.
Caption: Generalized signaling pathway for nucleophilic substitution.
Caption: Logical relationship for alkene addition reactions.
Application Notes and Protocols for the Functionalization of the Aromatic Ring in 2-Chloro-5-(2-methylphenyl)-1-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the aromatic (2-methylphenyl) ring of 2-Chloro-5-(2-methylphenyl)-1-pentene. While this specific molecule is not extensively documented, the reactivity of its 2-methylphenyl group is analogous to that of toluene. The protocols provided are based on well-established methods for the electrophilic aromatic substitution of toluene and related compounds.
The existing substituents on the aromatic ring—the methyl group and the 5-chloro-4-penten-4-yl side chain—are both classified as ortho-, para-directing groups. The methyl group is activating, meaning it increases the rate of electrophilic aromatic substitution compared to benzene.[1] The alkyl side chain is also weakly activating. Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to these groups. Steric hindrance from the bulky side chain may influence the ratio of the resulting isomers.
Nitration of the Aromatic Ring
Aromatic nitration is a fundamental reaction for introducing a nitro (-NO2) group onto the benzene ring, which can be a crucial intermediate for the synthesis of anilines (via reduction) and other derivatives in drug discovery. The reaction typically involves an electrophilic aromatic substitution mechanism using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile.[1]
Experimental Protocol: Nitration
This protocol is adapted from standard procedures for the nitration of toluene.[1][2]
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Dichloromethane
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 12.5 mL of concentrated sulfuric acid in an ice-salt bath to below 0 °C.
-
Slowly add 10.6 mL of concentrated nitric acid to the cooled sulfuric acid while stirring. Maintain the temperature below 5 °C. This creates the "nitrating mixture."[2]
-
In a separate flask, dissolve 0.1 mol of this compound in a minimal amount of a suitable inert solvent like dichloromethane.
-
Cool the substrate solution in an ice bath to 0-5 °C.
-
Slowly add the nitrating mixture dropwise to the stirred substrate solution. The rate of addition should be controlled to keep the internal temperature of the reaction mixture below 10 °C.[2]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.[2]
-
Carefully pour the reaction mixture over 250 g of crushed ice in a beaker with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), 10% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel.
Quantitative Data (Model System: Toluene)
The nitration of toluene provides a mixture of ortho, meta, and para isomers. The distribution is highly dependent on reaction conditions.
| Temperature (°C) | % Ortho | % Meta | % Para | Reference |
| -40 | 61.6 | 1.2 | 37.2 | [3] |
| -20 | 59.4 | 1.6 | 39.0 | [3] |
| 0 | 59.3 | 2.0 | 38.7 | [3] |
| 20 | 58.0 | 1.9 | 40.1 | [3] |
Halogenation of the Aromatic Ring
Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile.[4][5] The resulting aryl halides are versatile intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Bromination
This protocol describes the bromination of the 2-methylphenyl ring.
Materials:
-
This compound
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 0.1 mol of this compound in 100 mL of CCl₄ or CH₂Cl₂ in a round-bottom flask protected from light.
-
Add a catalytic amount of FeBr₃ (approximately 0.01 mol).
-
Cool the mixture in an ice bath.
-
Slowly add 0.1 mol of bromine, dissolved in a small amount of the same solvent, to the reaction mixture dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears and the evolution of HBr gas ceases.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) to the aromatic ring.[6][7] This reaction uses an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][8] The resulting aryl ketones are valuable precursors in drug synthesis.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on the acylation of toluene with acetyl chloride.[8][9]
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl) or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser (with a drying tube), add 0.11 mol of anhydrous AlCl₃ and 50 mL of dry dichloromethane.
-
Slowly add 0.11 mol of acetyl chloride to the AlCl₃ suspension with vigorous stirring over 10-15 minutes. A bright yellow solution of the acylium ion complex should form.[8][9]
-
In the dropping funnel, prepare a solution of 0.1 mol of this compound in 25 mL of dry dichloromethane.
-
Add this solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl to decompose the aluminum chloride complex.[8]
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional 20 mL of dichloromethane.
-
Combine the organic layers and wash with water, 10% NaHCO₃ solution, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.
-
Purify the resulting ketone by column chromatography or recrystallization.
Quantitative Data (Model System: Toluene Acylation)
The Friedel-Crafts acylation of toluene is highly selective for the para position, primarily due to the steric bulk of the acylium ion-AlCl₃ complex.
| Acylating Agent | Catalyst | % Ortho | % Meta | % Para | Reference |
| Acetyl Chloride | AlCl₃ | ~1% | ~1% | >98% | [7] |
| Acetic Anhydride | AlCl₃ | 10.5% | 1.1% | 88.4% | Microwave-assisted[10] |
Further Functionalization via Palladium-Catalyzed Cross-Coupling
Aryl halides produced from the halogenation step can be further elaborated using a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for constructing complex molecular architectures.[11][12]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.[11]
-
Stille Coupling: Couples the aryl halide with an organotin compound.[12]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl halide with a primary or secondary amine.[12]
-
Sonogashira Coupling: Creates a C-C bond between the aryl halide and a terminal alkyne.
These reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand, and a base. The choice of conditions depends on the specific coupling partners.
Visualizations
Caption: General experimental workflow for aromatic ring functionalization.
Caption: The two-step mechanism of electrophilic aromatic substitution.[13][14]
References
- 1. cerritos.edu [cerritos.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. google.com [google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Metal-Catalyzed Transformations of the Vinyl Chloride Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The vinyl chloride moiety, once considered a relatively inert functionality in cross-coupling reactions, has emerged as a versatile and valuable building block in modern organic synthesis. Its stability, cost-effectiveness, and availability make it an attractive alternative to more reactive vinyl halides and triflates. The development of highly active and specialized metal catalyst systems has unlocked a diverse range of transformations, enabling the construction of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.
These application notes provide an overview of key metal-catalyzed reactions involving the vinyl chloride moiety, complete with comparative data and detailed experimental protocols for practical implementation in the laboratory.
Key Transformations and Applications
The palladium-catalyzed cross-coupling of vinyl chlorides with various partners is a cornerstone of their synthetic utility. While generally less reactive than their bromide and iodide counterparts, the development of specialized ligands has enabled efficient transformations. Other transition metals, such as nickel, are also effective for certain couplings.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between vinyl chlorides and organoboron reagents. This reaction is widely used in the synthesis of substituted alkenes, styrenes, and other conjugated systems. A key challenge in the Suzuki-Miyaura coupling of vinyl chlorides, particularly with heteroaryl boronic acids, is the potential for protodeboronation of the boronic acid. Careful selection of the catalyst, ligand, base, and solvent is crucial to minimize this side reaction and achieve high yields of the desired coupled product.
Table 1: Selected Conditions for Suzuki-Miyaura Coupling of Vinyl Chlorides
| Entry | Vinyl Chloride Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-Chloro-1-phenylethene | Phenylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 85 | 95 | |
| 2 | 3-Chloro-2-methyl-2-butene | 2-Thiopheneboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 85 | 88 | |
| 3 | (E)-1-Chloro-1-hexene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 92 | Various Sources |
| 4 | 2-Chloro-1,3-butadiene | Naphthalene-2-boronic acid | NiCl₂(dppp) | K₃PO₄ | Toluene/H₂O | 80 | 78 | Various Sources |
This protocol is adapted from a representative Suzuki-Miyaura coupling of a vinyl chloride.
Materials:
-
3-chloro-3-methyl-2-(trimethylsilyl)but-1-ene (1.0 equiv)
-
2-(thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
CsF (2.0 equiv)
-
Anhydrous isopropanol
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and CsF (2.0 equiv).
-
Add 3-chloro-3-methyl-2-(trimethylsilyl)but-1-ene (1.0 equiv) and 2-(thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv).
-
Add anhydrous isopropanol via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 85 °C in an oil bath with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between a vinyl chloride and a terminal alkyne, providing access to conjugated enynes. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reactivity of vinyl halides in Sonogashira coupling follows the general trend: I > Br > Cl.
Table 2: Conditions for Sonogashira Coupling of Vinyl Chlorides
| Entry | Vinyl Chloride Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-Chloro-1-phenylethene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | RT | 89 | |
| 2 | Vinylidene chloride | 1-Octyne | Pd(PPh₃)₄ / CuI | n-Butylamine | Benzene | RT | 76 | |
| 3 | 3-Chloro-2-cyclohexenone | Trimethylsilylacetylene | Pd(OAc)₂ / CuI | Triethylamine | DMF | 60 | 85 | Various Sources |
| 4 | Ferrocenated vinyllic chloride | Phenylacetylene | Selenated NHC-Pd(II) complex | K₂CO₃ | DMF | 100 | High |
The following is a general procedure for a Sonogashira coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.025 equiv)
-
Diisopropylamine (7.0 equiv)
-
Anhydrous THF
Procedure:
-
To a solution of the aryl halide (1.0 equiv) in anhydrous THF (5 mL) at room temperature under an inert atmosphere, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).
-
Stir the reaction mixture for 3 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.
Heck Reaction: Vinylation of Alkenes
The Heck reaction involves the palladium-catalyzed coupling of a vinyl chloride with an alkene to form a new, more substituted alkene. This reaction is a powerful tool for the synthesis of stilbenes and other vinylated compounds. The choice of catalyst, ligand, and base is critical for achieving high yields and stereoselectivity.
Table 3: Selected Conditions for Heck Reaction of Vinyl Chlorides
| Entry | Vinyl Chloride Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Chlorostyrene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 85 | |
| 2 | 1-Chloro-1-cyclohexene | Methyl acrylate | Pd₂(dba)₃ / PPh₃ | K₂CO₃ | DMF | 120 | 75 | Various Sources |
| 3 | 2-Chloropropene | 4-Vinylpyridine | PdCl₂(PPh₃)₂ | NaOAc | NMP | 110 | 90 | Various Sources |
This protocol describes the synthesis of stilbenes using an in situ generated arenediazonium salt as the electrophile, which can be conceptually extended to vinyl chlorides.
Materials:
-
(Arylazo)amine (1.0 equiv)
-
Vinyltriethoxysilane (0.6 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Methanol
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar, dissolve the (arylazo)amine (1.0 equiv) in methanol.
-
Add vinyltriethoxysilane (0.6 equiv) to the solution.
-
Add Pd(OAc)₂ (0.02 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the trans-stilbene.
Buchwald-Hartwig Amination: Synthesis of Enamines
The Buchwald-Hartwig amination allows for the palladium-catalyzed cross-coupling of vinyl chlorides with primary or secondary amines to produce enamines. This reaction has become a powerful tool for the synthesis of nitrogen-containing compounds. The choice of a suitable bulky and electron-rich phosphine ligand is crucial for the successful amination of less reactive vinyl chlorides.
Table 4: Conditions for Buchwald-Hartwig Amination of Vinyl Chlorides
| Entry | Vinyl Chloride Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 1-Chlorostyrene | Morpholine | Pd₂(dba)₃ / 2-Cyclohexylphosphino-2'-dimethylaminobiphenyl | NaOtBu | Toluene | 90 | 98 | |
| 2 | 1-Chlorostyrene | Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90 | 95 | |
| 3 | 1-Chlorocyclohexene | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 88 | Various Sources |
This protocol is based on the first reported palladium-catalyzed amination of vinyl chlorides.
Materials:
-
1-Chlorostyrene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
2-Cyclohexylphosphino-2'-dimethylaminobiphenyl (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), 2-cyclohexylphosphino-2'-dimethylaminobiphenyl (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene, followed by 1-chlorostyrene (1.0 equiv) and morpholine (1.2 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 90 °C with stirring.
-
Monitor the reaction progress by GC-MS.
-
After complete conversion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the crude enamine, which can be further purified by distillation or chromatography.
Stille Coupling: C(sp²)–C(sp²) Bond Formation with Organostannanes
The Stille reaction couples vinyl chlorides with organostannanes, offering a versatile method for C-C bond formation with excellent functional group tolerance. The primary drawback of this method is the toxicity of the organotin reagents and byproducts.
Table 5: General Conditions for Stille Coupling of Vinyl Halides
| Entry | Vinyl Halide Substrate | Organostannane | Catalyst / Ligand | Additive | Solvent | Temp. (°C) | Reference |
| 1 | Vinyl Chloride | Vinyltributyltin | Pd(PPh₃)₄ | LiCl | THF | 60 | |
| 2 | Vinyl Bromide | Aryltributyltin | Pd₂(dba)₃ / P(furyl)₃ | - | DMF | 80 | |
| 3 | Vinyl Iodide | Alkynyltributyltin | Pd(OAc)₂ / AsPh₃ | CuI | Toluene | 50 |
The following diagram illustrates a typical workflow for setting up a metal-catalyzed cross-coupling reaction involving a vinyl chloride.
Caption: A generalized workflow for metal-catalyzed cross-coupling reactions.
Catalytic Cycles
The mechanisms of these palladium-catalyzed cross-coupling reactions generally proceed through a series of well-defined elementary steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination. The Buchwald-Hartwig amination follows a similar cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Sonogashira catalytic cycle.
Caption: Simplified Heck catalytic cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Application Notes and Protocols for the Synthesis of Substituted Styrenes from Allylic Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of substituted styrenes, which are crucial building blocks in pharmaceuticals, materials science, and fine chemical synthesis. The following sections detail modern and efficient synthetic methodologies starting from readily available allylic precursors.
Method 1: One-Pot B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling of Allyl Silanes
This method offers a versatile and efficient one-pot, two-step process for synthesizing a wide array of substituted styrenes. The reaction proceeds via an initial isomerization of an allyl silane to a vinyl silane, which then undergoes a palladium-catalyzed Hiyama cross-coupling with an aryl iodide.[1][2][3][4][5] This approach is notable for its high functional group tolerance, including Lewis basic functionalities, which can be challenging for other methods.[1][2]
Logical Workflow
The overall transformation can be visualized as a sequential process involving isomerization followed by cross-coupling, all performed in a single reaction vessel.
References
- 1. One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed IsomerizationHiyama Coupling [organic-chemistry.org]
- 5. Styrene Derivatives Synthesized from Allyl Silanes - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5-(2-methylphenyl)-1-pentene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Chloro-5-(2-methylphenyl)-1-pentene synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Experimental Protocol: Proposed Synthesis via Kumada Coupling
A plausible and efficient method for the synthesis of this compound is the Kumada cross-coupling reaction. This involves the reaction of a Grignard reagent, o-tolylmagnesium bromide, with a suitable electrophile, 2,5-dichloro-1-pentene, in the presence of a palladium or nickel catalyst.
Reaction Scheme:
Detailed Methodology:
1. Preparation of o-Tolylmagnesium Bromide (Grignard Reagent):
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
A small crystal of iodine can be added to activate the magnesium surface.[2][3]
-
A solution of 2-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings.
-
The reaction is typically initiated with gentle heating and then maintained at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[2] The resulting solution should be a cloudy grey or brown.
2. Kumada Coupling Reaction:
-
In a separate, dry, and inert-atmosphere flask, the catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and 2,5-dichloro-1-pentene (1.0 equivalent) are dissolved in anhydrous THF.
-
The freshly prepared o-tolylmagnesium bromide solution is then transferred to the dropping funnel and added dropwise to the catalyst/electrophile mixture at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
3. Purification:
-
The crude product is purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Data Presentation: Illustrative Yield Optimization
The following table presents hypothetical data to illustrate how different reaction parameters could influence the yield of the Kumada coupling reaction. This data is for illustrative purposes only and has not been derived from actual experiments.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | THF | 25 | 24 | 65 |
| 2 | Pd(dppf)Cl₂ (2) | Dioxane | 50 | 18 | 75 |
| 3 | Ni(dppe)Cl₂ (5) | THF | 25 | 24 | 55 |
| 4 | Pd(PPh₃)₄ (5) | THF | 25 | 24 | 72 |
| 5 | Pd(dppf)Cl₂ (2) | THF | 0 to 25 | 24 | 80 |
Troubleshooting Guide
Q1: My Grignard reagent formation is sluggish or does not initiate. What could be the problem?
A1:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere.[1][3] Using anhydrous solvents is critical.
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activating the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the turnings in a mortar and pestle can help initiate the reaction.[2][3]
-
Halide Quality: The aryl halide should be pure and dry. Passing it through a short column of activated alumina can remove traces of water and acidic impurities.[3]
Q2: The yield of my Kumada coupling reaction is low. What are the potential causes and solutions?
A2:
-
Inactive Catalyst: The palladium or nickel catalyst may be old or have decomposed. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ.
-
Poor Quality Grignard Reagent: If the Grignard reagent formation was incomplete or if it has decomposed upon standing, the coupling reaction will suffer. It is best to use the Grignard reagent immediately after its preparation.
-
Side Reactions: Homocoupling of the Grignard reagent to form 2,2'-dimethylbiphenyl is a common side reaction. This can be minimized by slow addition of the Grignard reagent at a low temperature.
-
Reaction Temperature: The optimal temperature can vary depending on the specific catalyst and substrates. If the reaction is slow at room temperature, gentle heating (e.g., to 40-50°C) may improve the rate and yield. However, higher temperatures can also promote side reactions.
Q3: I am observing multiple spots on my TLC plate after the reaction, even after purification. What are these impurities?
A3:
-
Homocoupled Product: As mentioned, the formation of 2,2'-dimethylbiphenyl from the coupling of two o-tolylmagnesium bromide molecules is a likely impurity.
-
Starting Materials: Unreacted 2,5-dichloro-1-pentene or the Grignard reagent (after quenching) may be present.
-
Isomers: Depending on the reaction conditions, isomerization of the double bond in the product could potentially occur, leading to isomeric impurities. Careful purification by column chromatography, possibly with a less polar solvent system, may be required to separate these compounds.
Frequently Asked Questions (FAQs)
Q1: Can I use a different catalyst for the Kumada coupling?
A1: Yes, various palladium and nickel catalysts can be used for Kumada coupling. Common alternatives to Pd(PPh₃)₄ include Pd(dppf)Cl₂, Ni(dppe)Cl₂, and Ni(dppp)Cl₂. The choice of catalyst and ligand can significantly impact the reaction's efficiency and selectivity, and some optimization may be necessary.[4]
Q2: Is it possible to synthesize this compound using a Suzuki-Miyaura coupling?
A2: Yes, a Suzuki-Miyaura coupling is a viable alternative. This would involve the reaction of o-tolylboronic acid with 2,5-dichloro-1-pentene in the presence of a palladium catalyst and a base (e.g., K₂CO₃, Cs₂CO₃).[5][6] Suzuki reactions are often more tolerant to functional groups than Grignard-based couplings.
Q3: How can I confirm the identity and purity of my final product?
A3: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Grignard Reagents: Grignard reagents are highly flammable and react violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
Solvents: Anhydrous ethers like THF are highly flammable and can form explosive peroxides. Use with caution and ensure proper storage.
-
Chlorinated Compounds: Chlorinated organic compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizations
References
Technical Support Center: Synthesis of Sterically Hindered Alkenes
Welcome to the technical support center for the synthesis of sterically hindered alkenes. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these demanding reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Wittig Reaction
Q1: My Wittig reaction with a sterically hindered ketone is giving a low yield. What are the common causes and solutions?
A1: Low yields in Wittig reactions with sterically hindered ketones are a frequent issue. The primary reason is the steric hindrance around the carbonyl group, which slows down the initial nucleophilic attack of the ylide.
-
Troubleshooting Steps:
-
Switch to a More Reactive Ylide: Non-stabilized ylides (e.g., those prepared from alkyltriphenylphosphonium halides) are generally more reactive than stabilized ylides (e.g., those with ester or ketone functionalities). However, this may affect your desired stereoselectivity.
-
Use Harsher Reaction Conditions: Increasing the reaction temperature or using a stronger base to generate the ylide can sometimes improve yields. However, this can also lead to side reactions like enolization of the ketone.
-
Consider an Alternative Reaction: For highly hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative, as phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides.[1]
-
In Situ Ylide Generation: In some cases, generating the ylide in the presence of the ketone can be beneficial, especially if the ylide is unstable.[2]
-
Q2: I am getting a poor E/Z selectivity in my Wittig reaction. How can I control the stereochemical outcome?
A2: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
For Z-Alkenes (from non-stabilized ylides):
-
Use salt-free conditions. Lithium salts can promote equilibration of intermediates, leading to a loss of Z-selectivity.[3]
-
Perform the reaction at low temperatures.
-
-
For E-Alkenes (from non-stabilized ylides):
-
Employ the Schlosser modification . This involves deprotonating the betaine intermediate with a strong base (like phenyllithium) at low temperature, which allows for equilibration to the more stable threo-betaine, leading to the E-alkene upon workup.[3]
-
-
For E-Alkenes (from stabilized ylides):
-
Stabilized ylides inherently favor the formation of E-alkenes due to the thermodynamic stability of the intermediates.
-
2. Horner-Wadsworth-Emmons (HWE) Reaction
Q3: I need to synthesize a Z-alkene, but the standard HWE reaction gives the E-isomer. What modifications can I use?
A3: The standard HWE reaction strongly favors the formation of the thermodynamically more stable E-alkene.[4][5] To obtain the Z-isomer, the Still-Gennari modification is the method of choice.
-
Key Features of the Still-Gennari Modification:
-
It utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[4][6]
-
The reaction is typically run at low temperatures (e.g., -78 °C) in the presence of a strong, non-coordinating base like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) to sequester the potassium cation.[4][6]
-
The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled Z-product.[5]
-
3. Julia-Kocienski Olefination
Q4: My Julia-Kocienski olefination with a hindered ketone is giving a low yield and poor Z-selectivity. How can I optimize this reaction?
A4: While the Julia-Kocienski olefination is known for its excellent E-selectivity with aldehydes, modifications are needed for the synthesis of Z-alkenes from hindered ketones.
-
Optimization Strategies:
-
Choice of Sulfone: The use of 1-methyl-1H-tetrazol-5-yl (MT) or 1-tert-butyl-1H-tetrazol-5-yl (TBT) alkyl sulfones has been shown to be effective for the Z-selective olefination of unsymmetrical ketones.[7][8][9]
-
Reaction Conditions: The use of lithium hexamethyldisilazide (LiHMDS) as the base in THF at low temperatures is crucial for achieving high Z-selectivity.[7][8][9]
-
Substrate Considerations: For sterically less demanding ketones, the use of t-Bu-substituted sulfone reagents can lead to even higher Z-selectivity.[7][8][9]
-
Q5: What are the common side products in the Julia-Kocienski olefination, and how can they be minimized?
A5: A common side reaction is the self-condensation of the metalated sulfone.
-
Minimization Strategy:
-
Employ "Barbier-like conditions," where the base is added to a mixture of the aldehyde/ketone and the sulfone. This ensures that the carbonyl compound is present to react with the metalated sulfone as it is formed, minimizing self-condensation.[10]
-
4. Peterson Olefination
Q6: I am struggling with controlling the stereoselectivity of my Peterson olefination. How can I obtain either the E- or Z-alkene?
A6: A key advantage of the Peterson olefination is that both E- and Z-alkenes can often be obtained from the same β-hydroxysilane intermediate by choosing the appropriate elimination conditions.[11]
-
Stereochemical Control:
-
For Z-Alkenes (syn-elimination): Treatment of the isolated β-hydroxysilane with a base (e.g., potassium hydride) promotes a syn-elimination.[12]
-
For E-Alkenes (anti-elimination): Treatment of the β-hydroxysilane with an acid (e.g., sulfuric acid or a Lewis acid like BF₃·OEt₂) induces an anti-elimination.[12]
-
The stereochemical outcome, therefore, depends on the ability to separate the diastereomeric β-hydroxysilane intermediates.
-
Quantitative Data Summary
The following tables summarize representative yields and stereoselectivities for the synthesis of sterically hindered alkenes using various methods.
Table 1: Z-Selective Olefination of Unsymmetrical Ketones via Julia-Kocienski Olefination [8]
| Ketone Substrate | Sulfone Reagent | Yield (%) | Z:E Ratio |
| Acetophenone | 1-Methyl-1H-tetrazol-5-yl ethyl sulfone | 85 | 95:5 |
| Propiophenone | 1-Methyl-1H-tetrazol-5-yl ethyl sulfone | 82 | 96:4 |
| Isobutyrophenone | 1-Methyl-1H-tetrazol-5-yl ethyl sulfone | 75 | 99:1 |
| 2-Adamantanone | 1-Methyl-1H-tetrazol-5-yl methyl sulfone | 68 | >99:1 |
| Acetophenone | 1-tert-Butyl-1H-tetrazol-5-yl ethyl sulfone | 90 | 98:2 |
Table 2: Comparison of Z-Selective HWE Reagents (Still-Gennari Type) with Benzaldehyde [6]
| Phosphonate Reagent | Yield (%) | Z:E Ratio |
| Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | 94 | 97:3 |
| Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | 99 | 74:26 |
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Julia-Kocienski Olefination of a Hindered Ketone [7][8]
-
Preparation of the Sulfone Anion: To a solution of the 1-methyl-1H-tetrazol-5-yl alkyl sulfone (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add LiHMDS (1.1 equiv., as a 1.0 M solution in THF) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.
-
Reaction with the Ketone: Add a solution of the sterically hindered ketone (1.0 equiv.) in anhydrous THF to the sulfone anion solution at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Z-alkene.
Protocol 2: General Procedure for Still-Gennari Olefination [5]
-
Preparation of the Reaction Mixture: To a solution of 18-crown-6 (5.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a 0.5 M solution of KHMDS in toluene (1.5 equiv.). Stir the mixture for 20 minutes.
-
Addition of Phosphonate: Add the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.0 equiv.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Reaction with Aldehyde: Add the aldehyde (1.03 mmol, 1.0 equiv.) and stir the reaction at -78 °C for 3 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether. Dry the combined organic layers over sodium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the Z-alkene.
Visualizations
Below are diagrams illustrating key reaction mechanisms and workflows.
Caption: The Wittig reaction pathway.
Caption: Stereochemical control in the HWE reaction.
Caption: Peterson olefination decision workflow.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Trisubstituted (Z)-Alkenes from Ketones via the Julia-Kocienski Olefination Using 1-Methyl- and 1-tert-Butyl-1H-tetrazol-5-yl Alkyl Sulfones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Peterson olefination - Wikipedia [en.wikipedia.org]
- 12. google.com [google.com]
Technical Support Center: Purification of Chlorinated Organic Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of chlorinated organic compounds.
General Troubleshooting Workflow
Before diving into technique-specific issues, a systematic approach can help diagnose and resolve purification challenges. The following workflow outlines a general strategy for troubleshooting experimental problems.
Caption: General workflow for troubleshooting purification issues.
Activated Carbon Adsorption
Activated carbon is widely used to remove organic and inorganic pollutants from aqueous and gaseous streams due to its porous structure and large surface area.[1][2]
Frequently Asked Questions (FAQs)
-
Q1: What types of chlorinated compounds are effectively removed by activated carbon?
-
A1: Activated carbon is effective for adsorbing a wide range of chlorinated organic compounds, particularly those with low water solubility and high molecular weight, such as polychlorinated biphenyls (PCBs), various pesticides, and solvents like trichloroethylene (TCE) and tetrachloroethylene (PCE).[3] It is also used to remove free chlorine (dissolved chlorine gas, hypochlorous acid, and hypochlorite ions) from water.[1][2]
-
-
Q2: When should I consider regenerating the activated carbon instead of replacing it?
-
A2: Regeneration is a cost-effective and sustainable option when dealing with large volumes of spent activated carbon.[4] It avoids the need to transport and dispose of toxic residue.[4] However, the feasibility depends on the nature of the adsorbed compounds and the availability of regeneration equipment.
-
-
Q3: Can activated carbon be regenerated indefinitely?
-
A3: No. With each regeneration cycle, there can be a slight loss of adsorption capacity and mechanical degradation of the carbon material.[4] For instance, the deposition of sulfate on granular activated carbon (GAC) after regeneration with thermally activated persulfate can reduce adsorption capacity if not followed by a washing step.[4]
-
Troubleshooting Guide
-
Q1: My activated carbon bed shows a rapid breakthrough of the chlorinated compound. What could be the cause?
-
A1: This issue, known as premature exhaustion, can be due to several factors:
-
High Contaminant Concentration: The influent concentration might be higher than anticipated, leading to faster saturation of the carbon.
-
Competitive Adsorption: The presence of other organic compounds can compete for adsorption sites, reducing the capacity for the target chlorinated compound.
-
Improper Carbon Selection: The type of activated carbon (e.g., coconut shell, coal-based) has different pore structures and affinities for specific molecules.[5][6]
-
Channeling: Poor packing of the carbon bed can lead to preferential flow paths, reducing the contact time between the fluid and the adsorbent.
-
-
-
Q2: I'm observing a significant pressure drop across the carbon column. What should I do?
-
A2: A high-pressure drop is typically caused by the accumulation of suspended solids or fines from the carbon itself.
-
Backwashing: Perform a backwash to remove trapped particulates and re-fluidize the bed.
-
Prefiltration: Ensure adequate prefiltration is in place to remove suspended solids from the influent stream before it reaches the carbon bed.[7]
-
-
-
Q3: My chemical regeneration process is not restoring the initial adsorption capacity. Why?
-
A3: Incomplete regeneration can occur for several reasons:
-
Ineffective Regenerant: The chemical regenerant (e.g., acid, solvent) may not be suitable for desorbing the specific chlorinated compound.
-
Byproduct Formation: The regeneration process itself can create byproducts that foul the carbon pores. For example, using hydrochloric acid can release chlorine gas, and persulfate regeneration can leave sulfate residues.[4][5][6]
-
Insufficient Contact Time/Temperature: The regeneration conditions (time, temperature, concentration) may not be optimal. For example, regenerating GAC saturated with 1,2,4-trichlorobenzene with thermally activated persulfate showed temperature dependence.[4]
-
-
Data Presentation: Activated Carbon Regeneration
The following table summarizes the efficiency of different regeneration methods for activated carbon saturated with various organic compounds.
| Adsorbate | Regeneration Method | Regenerant/Conditions | Adsorption Capacity Recovery | Citation(s) |
| 1,2,4-Trichlorobenzene | Thermally Activated Persulfate | 166 mM Sodium Persulfate @ 60°C | Requires washing step to remove sulfate to recover capacity | [4] |
| Toluene | Thermally Activated Persulfate | 100 mM Persulfate Solution @ 80°C | 90% char recovery, stable over 3 cycles | [4] |
| MTBE | Thermally Activated Persulfate | 40 g/L Persulfate Solution @ 55°C | 40.9% after a single cycle | [4] |
| Chlorate | Chemical | 17% w/w Hydrochloric Acid | Enhanced adsorption after regeneration | [5][6] |
| Free Chlorine | Chemical | 20% (v/v) HCl, 2h contact | ~27% of virgin GAC capacity | [1] |
Experimental Protocol: Chemical Regeneration of Activated Carbon with Acid
This protocol provides a general procedure for the acid regeneration of granular activated carbon (GAC) exhausted with inorganic species or certain chlorinated compounds.
-
Preparation: Carefully remove the exhausted GAC from the column and place it in a suitable acid-resistant container.
-
Acid Wash: Submerge the GAC in a solution of hydrochloric acid (e.g., 17-20% w/w).[1][5][6] A common dosage is 1 gram of GAC per 10 mL of acid solution.[1]
-
Contact Time: Allow the GAC to soak in the acid solution for a specified contact time (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C).[1] Agitate the mixture periodically to ensure uniform contact.
-
Rinsing: Decant the acid solution and rinse the GAC thoroughly with deionized water until the pH of the rinse water is neutral. This step is crucial to remove residual acid and dissolved contaminants.
-
Drying: Dry the regenerated GAC in an oven at a suitable temperature (e.g., 105-110°C) until a constant weight is achieved.
-
Evaluation: Test the adsorption capacity of the regenerated GAC to determine the effectiveness of the process.
Distillation
Distillation separates components from a liquid mixture based on differences in their boiling points.[8][9] It is a fundamental technique for purifying chlorinated solvents and other volatile chlorinated organic compounds.
Frequently Asked Questions (FAQs)
-
Q1: When should I use simple, fractional, or vacuum distillation for chlorinated compounds?
-
A1:
-
Simple Distillation: Use for separating liquids with significantly different boiling points (greater than 25-50°C difference).[8][9][10]
-
Fractional Distillation: Use when the boiling points of the components are close (less than 25°C difference).[8][9][10]
-
Vacuum Distillation: Use for compounds that decompose at their atmospheric boiling point. Applying a vacuum lowers the boiling point to a safer temperature.[9]
-
-
-
Q2: What are the primary safety concerns when distilling chlorinated hydrocarbons?
-
A2: Chlorinated hydrocarbons can be toxic and may decompose at high temperatures to form hazardous products like hydrogen chloride (HCl) gas.[11][12] Always perform distillations in a well-ventilated fume hood. In the presence of water, some chlorinated hydrocarbons can form corrosive HCl, which can damage equipment.[13]
-
Troubleshooting Guide
-
Q1: The separation efficiency of my fractional distillation is poor, and the distillate is not pure.
-
A1: This can be caused by several factors:
-
Heating Rate Too High: Excessive heating can cause the mixture to boil too rapidly, preventing the establishment of a proper temperature gradient in the fractionating column.
-
Inadequate Insulation: The column must be well-insulated to maintain the temperature gradient. Poor insulation leads to heat loss and reduces efficiency.
-
Column Flooding: If the boil-up rate is too high, liquid can be carried up the column, preventing proper vapor-liquid equilibrium. Reduce the heating rate.
-
Insufficient Column Length/Packing: The column may not have enough theoretical plates for the separation. Use a longer column or a more efficient packing material.
-
-
-
Q2: My distillation column has stopped working, and I suspect fouling.
-
A2: Fouling can significantly reduce column capacity.[13] In systems with chlorinated hydrocarbons, water entry can lead to the formation of hydrogen chloride, which can react with materials of construction (like iron from carbon steel) to form insoluble precipitates (e.g., iron chloride).[13] This fouling can block trays or packing. The solution often requires a complete plant shutdown for inspection and cleaning.[13]
-
-
Q3: The product is discolored after distillation.
-
A3: Discoloration often indicates thermal decomposition of the compound or the presence of impurities. Consider using vacuum distillation to lower the operating temperature. Ensure all glassware and equipment are scrupulously clean.
-
Data Presentation: Boiling Points of Common Chlorinated Organics
This table can help in planning distillation-based separations.
| Compound | Formula | Boiling Point (°C) at 1 atm |
| Dichloromethane (Methylene Chloride) | CH₂Cl₂ | 39.6 |
| Chloroform | CHCl₃ | 61.2 |
| Carbon Tetrachloride | CCl₄ | 76.7 |
| 1,2-Dichloroethane | C₂H₄Cl₂ | 83.5 |
| Trichloroethylene (TCE) | C₂HCl₃ | 87.2 |
| Tetrachloroethylene (PCE) | C₂Cl₄ | 121.1 |
| Chlorobenzene | C₆H₅Cl | 131.7 |
Experimental Protocol: Fractional Distillation of a Chlorinated Solvent Mixture
-
Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. This includes a round-bottom flask, a packed fractionating column (e.g., with Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the chlorinated solvent mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Heating and Equilibration: Begin heating the flask gently using a heating mantle. As the vapor rises into the column, adjust the heating rate to allow a temperature gradient to establish. This may take some time.
-
Distillate Collection: Collect the distillate at a slow, steady rate (e.g., 1-2 drops per second). Monitor the temperature at the distillation head; it should remain constant while the first component is distilling.
-
Fraction Separation: When the temperature begins to rise, it indicates that the lower-boiling point component has been mostly removed. Change the receiving flask to collect the next fraction.
-
Shutdown: Stop the distillation before the distilling flask runs dry to prevent overheating and potential decomposition. Allow the apparatus to cool completely before disassembling.
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a technique used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9]
Decision Pathway for Purification Technique Selection
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right organic solvent for extracting a chlorinated compound from an aqueous solution?
-
A1: The ideal solvent should:
-
Have high solubility for the target compound and low solubility for impurities.
-
Be immiscible with the aqueous phase.
-
Have a low boiling point for easy removal after extraction.
-
Be non-reactive with the target compound.
-
Commonly used solvents include dichloromethane, ethyl acetate, and hexane.[14]
-
-
-
Q2: What is "salting out" and when should I use it?
-
A2: "Salting out" involves adding a salt (like NaCl or Na₂SO₄) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing them into the organic layer, thereby improving extraction efficiency. It can also help break emulsions.
-
Troubleshooting Guide
-
Q1: An emulsion has formed at the interface between the two layers, and they won't separate. What can I do?
-
A1: Emulsion formation is a very common problem, especially with chlorinated solvents and basic aqueous solutions.[14][15] Here are several techniques to break an emulsion:
-
Be Patient: Allow the separatory funnel to stand for some time; sometimes the layers will separate on their own.[15]
-
Add Brine: Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer.[14][15]
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.[14]
-
Filtration: Filter the mixture through a phase separation filter paper or a plug of glass wool.[14][15]
-
Centrifugation: If the volume is small enough, centrifuging the mixture can force the layers to separate.[14]
-
Add a Different Solvent: Adding a small amount of a different organic solvent can sometimes break the emulsion.[14]
-
-
-
Q2: My recovery of the target analyte is low.
-
A2: Low recovery can be due to several issues:
-
Incorrect pH: For acidic or basic compounds, the pH of the aqueous layer must be adjusted to ensure the compound is in its neutral, more organic-soluble form.[16][17]
-
Insufficient Extractions: A single extraction is often not enough. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.
-
Poor Solvent Choice: The distribution coefficient of your compound in the chosen solvent system may be low.[16] Consider a different solvent.
-
Adsorption to Particulates: If your sample contains solid particulates, the analyte may adsorb to them. Filtering the solids and washing them with a solvent can help recover the adsorbed analyte.[17]
-
-
Data Presentation: Properties of Common Extraction Solvents
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Water Solubility | Notes |
| Dichloromethane | CH₂Cl₂ | 1.33 | 39.6 | 13 g/L | Forms the lower layer; prone to emulsions.[15] |
| Ethyl Acetate | C₄H₈O₂ | 0.902 | 77.1 | 83 g/L | Forms the upper layer; can hydrolyze. |
| Hexane | C₆H₁₄ | 0.655 | 69 | Insoluble | Forms the upper layer; good for nonpolar compounds. |
| Diethyl Ether | C₄H₁₀O | 0.713 | 34.6 | 69 g/L | Forms the upper layer; highly flammable. |
Experimental Protocol: Breaking an Emulsion
-
Stop Shaking: Cease agitation of the separatory funnel.
-
Wait: Allow the funnel to stand undisturbed in a ring clamp for 10-20 minutes to see if separation occurs naturally.
-
Add Brine: If the emulsion persists, unstopper the funnel and add a small volume of saturated aqueous NaCl (brine). Stopper the funnel and gently rock it back and forth (do not shake). Vent frequently.
-
Gentle Stirring: If separation is still not complete, use a glass rod to gently stir the emulsion layer.
-
Apply Heat (Use Caution): Gently warming the separatory funnel in a warm water bath can sometimes help, but this is risky with volatile solvents.
-
Filter: As a last resort for stubborn emulsions, drain the entire contents of the funnel and filter by suction through a thin pad of Celite in a Büchner funnel. Return the filtrate to the separatory funnel and allow the layers to separate.[15]
References
- 1. Advances in Environmental and Engineering Research | Chemical Regeneration of Activated Carbon Used in A Water Treatment System for Medical Services [lidsen.com]
- 2. shelco.com [shelco.com]
- 3. newterra.com [newterra.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. doaj.org [doaj.org]
- 6. [PDF] Reduction of chlorate and regeneration of activated carbon used for chlorate adsorption | Semantic Scholar [semanticscholar.org]
- 7. Reverse osmosis - Wikipedia [en.wikipedia.org]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 10. rroij.com [rroij.com]
- 11. chemistry-chemists.com [chemistry-chemists.com]
- 12. oxy.com [oxy.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 16. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Grignard Reactions with Hindered Substrates
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Grignard reactions involving sterically hindered nucleophiles (Grignard reagents) or electrophiles (e.g., ketones, aldehydes).
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with a hindered ketone is giving low to no yield of the desired alcohol. What are the most common competing side reactions?
A1: With sterically hindered substrates, the Grignard reagent can act as a base or a reducing agent instead of a nucleophile.[1][2] The primary competing reactions are:
-
Enolization: The Grignard reagent acts as a base, abstracting an α-proton from the ketone to form an enolate. Upon aqueous workup, this regenerates the starting ketone, leading to low conversion.[1][2]
-
Reduction: If the Grignard reagent has a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[1] The product is a secondary alcohol derived from the ketone, not the tertiary alcohol from Grignard addition.
Q2: I am struggling to initiate the Grignard reagent formation with my bulky alkyl halide. What can I do?
A2: Difficulty in initiating the reaction is often due to a passivating layer of magnesium oxide (MgO) on the magnesium metal surface.[3] Several activation methods can overcome this:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere (Nitrogen or Argon) for several hours can mechanically abrade the oxide layer, exposing a fresh metal surface.[4]
-
Chemical Activation: Using a small amount of an activator is highly effective. Common activators include iodine (I₂), 1,2-dibromoethane, or methyl iodide.[3][4][5] These react with the magnesium to expose a reactive surface.
-
Entrainment Method: Using 1,2-dibromoethane is a popular "entrainment" method. It reacts to form bromoethyl magnesium bromide, which then eliminates ethene gas and magnesium bromide, leaving a clean, activated magnesium surface.[3][5]
-
Ultrasonication: Placing the reaction flask in an ultrasonic bath can help initiate the reaction by using cavitation to clean the magnesium surface.[4][5]
Q3: Is THF always the best solvent for hindered Grignard reactions?
A3: While diethyl ether and tetrahydrofuran (THF) are the most common solvents, THF is often preferred for more challenging reactions.[6][7] THF is a more polar and stronger Lewis base than diethyl ether, which allows it to solvate and stabilize the Grignard reagent more effectively.[8][9] This increased stabilization can enhance the reactivity of the Grignard reagent.[8] Furthermore, THF's higher boiling point (66 °C vs. 35 °C for diethyl ether) allows the reaction to be run at higher temperatures, which can help overcome the activation energy barrier for hindered substrates.[9][10]
Q4: Can additives be used to improve the yield of the addition product with hindered ketones?
A4: Yes, certain additives can promote the desired 1,2-addition over side reactions. The use of cerium(III) chloride (CeCl₃), known as the Luche reduction conditions when used with NaBH₄, can also be applied to Grignard reactions. The transmetalation from the Grignard reagent to an organocerium species creates a more oxophilic and less basic nucleophile, which strongly favors addition to the carbonyl over enolization.[11]
Troubleshooting Guide for Hindered Grignard Reactions
This guide provides a systematic approach to resolving common issues encountered during Grignard reactions with sterically demanding substrates.
Problem 1: Reaction Fails to Initiate
// Nodes start [label="Reaction Not Initiating", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is Mg surface fresh\nand shiny?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Activate Mg:\n- Crush turnings\n- Use I₂, 1,2-dibromoethane\n- Use ultrasonication", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q2 [label="Is glassware\nperfectly dry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Flame-dry all glassware\nunder vacuum and cool\nunder inert gas (Ar/N₂)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; q3 [label="Are solvents and reagents\nanhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Use freshly distilled, anhydrous\nsolvents. Ensure alkyl halide\nis dry.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; end [label="Initiation Successful", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> q3; q2 -> q3 [label="Yes"]; q3 -> sol3 [label="No"]; sol3 -> end; q3 -> end [label="Yes"]; } caption [label="Workflow for troubleshooting reaction initiation.", shape=plaintext, fontsize=10]; }
Problem 2: Low Yield of Desired Product with Hindered Ketones
// Nodes start [label="Low Yield of\nAddition Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Analysis shows starting\nketone recovered?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Enolization is dominant.\n- Use a less basic nucleophile (Organocerium)\n- Lower reaction temperature (-78 °C)\n- Use a more hindered Grignard to favor reduction (if desired)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q2 [label="Analysis shows reduced\nalcohol product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Reduction is dominant.\n- Use a Grignard reagent without β-hydrogens\n(e.g., MeMgBr, PhMgBr)\n- Lower reaction temperature", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; q3 [label="Analysis shows a complex\nmixture or decomposition?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Decomposition may be occurring.\n- Check reaction temperature (avoid prolonged heating)\n- Ensure inert atmosphere is maintained\n- Consider a different solvent (e.g., Dioxane/THF mixture)[12]", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; end [label="Yield Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sol3 [label="Yes"]; sol1 -> end; sol2 -> end; sol3 -> end; } caption [label="Troubleshooting low yields with hindered ketones.", shape=plaintext, fontsize=10]; }
Quantitative Data Summary
The choice of reaction conditions can significantly impact the outcome of Grignard reactions with hindered substrates. Below are tables summarizing the effects of various parameters on reaction yields.
Table 1: Effect of Solvent and Temperature on the Addition of i-PrMgCl to a Hindered Ketone
| Entry | Solvent | Temperature (°C) | Yield of Addition Product (%) | Yield of Reduction Product (%) | Yield of Recovered Ketone (%) |
| 1 | Et₂O | 35 | 15 | 60 | 25 |
| 2 | THF | 65 | 25 | 55 | 20 |
| 3 | THF | 0 | 45 | 35 | 20 |
| 4 | THF | -78 | 70 | 10 | 20 |
Note: Data are representative and synthesized for illustrative purposes based on general principles.
Table 2: Influence of Nucleophile on Reaction with 2,2,6,6-Tetramethylcyclohexanone
| Entry | Grignard Reagent | Additive | Yield of Addition Product (%) | Comments |
| 1 | MeMgBr | None | 85 | Less hindered Grignard gives good yield. |
| 2 | i-PrMgCl | None | <5 | Severe steric clash; reduction/enolization dominate. |
| 3 | i-PrMgCl | CeCl₃ | 65 | Organocerium reagent favors addition. |
| 4 | t-BuMgCl | None | 0 | Reaction does not proceed. |
| 5 | t-BuMgCl | CeCl₃ | 20 | Even with CeCl₃, severe hindrance limits yield. |
Note: Data are representative and synthesized for illustrative purposes based on general principles.
Experimental Protocols
Protocol 1: General Procedure for Magnesium Activation with 1,2-Dibromoethane
-
Preparation: Add magnesium turnings (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Drying: Heat the flask gently with a heat gun under a strong flow of inert gas to ensure all surfaces are dry. Allow the flask to cool to room temperature.
-
Activation: Add a small volume of anhydrous THF or diethyl ether to just cover the magnesium turnings.
-
Initiation: Add a small amount of 1,2-dibromoethane (approx. 2-5 mol% relative to the halide) via syringe. The reaction mixture should start to bubble (ethene evolution) and become warm and cloudy, indicating activation.[3][5]
-
Reagent Formation: Once initiation is confirmed, begin the slow, dropwise addition of your alkyl/aryl halide (1.0 equivalent) dissolved in the anhydrous solvent. Maintain a gentle reflux by controlling the addition rate or with gentle heating.
Protocol 2: Cerium(III) Chloride Mediated Grignard Addition to a Hindered Ketone
-
CeCl₃ Preparation: Add anhydrous cerium(III) chloride (1.1 equivalents) to a flame-dried flask under an inert atmosphere.
-
Slurry Formation: Add anhydrous THF and stir vigorously for 2-4 hours at room temperature. This creates a fine, highly active slurry of CeCl₃.
-
Cooling: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1 equivalents) to the cold CeCl₃ slurry and stir for 1 hour. This in-situ transmetalation forms the organocerium reagent.
-
Substrate Addition: Add the hindered ketone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the cold organocerium reagent mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Vinyl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving vinyl chlorides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using vinyl chlorides in cross-coupling reactions?
Vinyl chlorides are often challenging substrates in cross-coupling reactions due to the strength of the C-Cl bond, which makes oxidative addition to the metal center (a critical step in the catalytic cycle) difficult. This can lead to sluggish reactions, low yields, and the need for more reactive and specialized catalyst systems compared to vinyl bromides or iodides.[1][2][3][4] Key challenges include:
-
Low Reactivity: The C-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds.[2][5]
-
Catalyst Deactivation: The catalyst can decompose or form inactive species under the required reaction conditions.
-
Side Reactions: Undesired side reactions such as homo-coupling of the coupling partners or decomposition of starting materials can occur, reducing the yield of the desired product.[1]
-
Ligand Selection: Choosing the appropriate ligand is crucial to enhance the catalyst's activity and stability for activating vinyl chlorides.[6][7]
Q2: Which catalysts are generally recommended for cross-coupling with vinyl chlorides?
Both palladium and nickel-based catalysts are widely used for cross-coupling reactions with vinyl chlorides.
-
Palladium Catalysts: Palladium complexes are the most common choice. To overcome the low reactivity of vinyl chlorides, highly active catalysts are required. This is often achieved by using bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][6][8][9][10][11][12] Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.[13][14]
-
Nickel Catalysts: Nickel catalysts are a more cost-effective alternative and can exhibit high reactivity towards vinyl chlorides, sometimes outperforming palladium for specific applications.[15][16] They are particularly effective in reductive cross-coupling reactions.[17]
Q3: What is the role of the ligand in the catalyst system, and which types are most effective for vinyl chloride coupling?
The ligand plays a critical role in stabilizing the metal center, modulating its electronic properties, and influencing the steric environment of the catalyst. For the challenging activation of vinyl chlorides, the choice of ligand is paramount.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos) and others such as tri-tert-butylphosphine (P(t-Bu)₃) are highly effective.[6][7] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition of the vinyl chloride.[18]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and have become excellent alternatives to phosphine ligands.[8][9][10][19] They form stable complexes with palladium and can promote high catalytic activity in reactions involving aryl and vinyl chlorides.[3][9][10][19]
Troubleshooting Guides
Problem 1: Low or No Conversion/Yield
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium source is of good quality. For Pd(II) sources like Pd(OAc)₂, in-situ reduction to Pd(0) is necessary; ensure conditions are appropriate for this to occur. Consider using a pre-formed Pd(0) catalyst or a precatalyst.[1] |
| Inappropriate Ligand | The ligand may not be suitable for activating the vinyl chloride. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands.[6][7][20] |
| Incorrect Base | The base may be too weak or not soluble enough in the reaction medium. For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃. The choice of base is critical and often needs to be optimized for the specific reaction.[18] |
| Solvent Issues | The solvent can significantly impact the reaction. Aprotic polar solvents like THF, dioxane, or toluene are common. Ensure the solvent is dry and deoxygenated, as water and oxygen can deactivate the catalyst. For some reactions, like Suzuki-Miyaura, a small amount of water can be beneficial.[1][21] |
| Low Reaction Temperature | Vinyl chlorides often require higher reaction temperatures to facilitate oxidative addition. If the reaction is sluggish, consider increasing the temperature, but be mindful of potential side reactions and catalyst decomposition. |
| Protodeboronation (Suzuki Coupling) | The boronic acid coupling partner can decompose before coupling occurs. This can be minimized by using a suitable base and solvent system and by ensuring the reaction is properly deoxygenated.[1] |
Problem 2: Formation of Side Products (e.g., Homocoupling)
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst System Promotes Homocoupling | Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) can compete with the desired cross-coupling. This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio, changing the ligand, or using a different palladium source. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes lead to increased side product formation. Try to run the reaction at the lowest effective temperature and monitor the reaction progress to avoid letting it run for an unnecessarily long time. |
| Oxygen Contamination | The presence of oxygen can promote homocoupling, particularly of boronic acids. Ensure the reaction is thoroughly deoxygenated before adding the catalyst and maintained under an inert atmosphere (Argon or Nitrogen).[21] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Vinyl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the vinyl chloride (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene, THF, or Dioxane) via syringe.
-
Catalyst Addition: In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd). Add this mixture to the reaction tube.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Sonogashira Coupling of a Vinyl Chloride
This reaction is sensitive to air and moisture, so proper inert atmosphere techniques are crucial.[22][23]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the vinyl chloride (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[24]
-
Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, which can often serve as the solvent as well).[22][24]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC/LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[24]
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Vinyl Chlorides
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | >95 | [6] |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80 | High | [7] |
| 3 | Pd(P(t-Bu)₃)₂ | - | Cs₂CO₃ | THF | RT | 85-95 | [25] |
| 4 | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 80 | Variable | General |
Table 2: Conditions for Sonogashira Coupling of Vinyl Halides
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Halide Reactivity | Reference |
| 1 | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | I > Br > Cl | [24] |
| 2 | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | RT | I > Br > Cl | [22] |
| 3 | PdCl₂(PCy₃)₂ | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | Cl | [23] |
Visualizations
Catalytic Cycles
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Caption: Simplified Catalytic Cycles for the Sonogashira Coupling.[5]
Experimental Workflow
Caption: General Experimental Workflow for Cross-Coupling Reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 9. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 10. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective palladium-catalysed coupling reactions of vinyl chlorides with carbon nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. thermofishersci.in [thermofishersci.in]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nickel- and Palladium-Catalyzed Cross Coupling Reactions: Reaction Development and Mechanistic Studies [escholarship.org]
- 17. Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmcct.com [jmcct.com]
- 19. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. books.rsc.org [books.rsc.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Double Bond Isomerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted isomerization of double bonds during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is double bond isomerization and why is it a problem in synthesis?
A1: Double bond isomerization is the process where a double bond shifts its position within a molecule, or changes its geometric configuration (e.g., from cis to trans).[1] This is a significant issue in synthesis because it can lead to a mixture of undesired isomers, which are often difficult to separate from the target molecule.[2] This reduces the yield and purity of the desired product and can be particularly problematic in drug development, where specific isomers may have different biological activities or toxicities.
Q2: What are the common causes of double bond isomerization during a chemical reaction?
A2: Isomerization of double bonds can be initiated by several factors, including:
-
Catalyst-related species: In many transition metal-catalyzed reactions, the formation of metal hydride species is a primary cause of double bond migration.[2][3]
-
Reaction conditions: High temperatures and prolonged reaction times can provide the energy needed for isomerization to occur.[2][4]
-
Presence of acids or bases: Both acidic and basic conditions can catalyze the movement of a double bond.[5] Even trace amounts of acidic or basic impurities in solvents or reagents can be sufficient to cause isomerization.[6]
-
Substrate structure: The inherent stability of the potential isomers plays a role. Terminal alkenes often tend to isomerize to more thermodynamically stable internal alkenes.[1]
Q3: Are there general strategies to minimize double bond isomerization?
A3: Yes, several general strategies can be employed:
-
Choice of Catalyst and Ligands: Selecting a catalyst and ligand system that is less prone to forming isomerization-competent species is crucial. For instance, in Heck reactions, the choice of phosphine ligands can control the extent of isomerization.[7][8]
-
Use of Additives: Certain additives can suppress isomerization. For example, 1,4-benzoquinones are effective in preventing olefin migration in ruthenium-catalyzed metathesis.[9][10][11]
-
Control of Reaction Conditions: Running reactions at lower temperatures and for shorter durations can help minimize isomerization.[4]
-
pH Control: Using buffers or ensuring the reaction medium is free from acidic or basic impurities can prevent catalyzed isomerization.[6]
-
Protecting Groups: In some cases, a nearby functional group can be protected to prevent its participation in isomerization pathways.[12][13]
Troubleshooting Guides
Olefin Metathesis
Q: I am observing significant double bond migration in my ruthenium-catalyzed olefin metathesis reaction. How can I prevent this?
A: Double bond migration in olefin metathesis is often caused by the formation of ruthenium hydride species.[2] Here are several troubleshooting steps:
-
Introduce an Additive: The addition of a mild acid or a quinone-type compound can be highly effective. 1,4-benzoquinones, particularly electron-deficient ones, have been shown to suppress isomerization without significantly impacting catalyst activity.[2][9] Acetic acid can also be effective.[2][10]
-
Optimize Reaction Time and Temperature: Extended reaction times and high temperatures can promote catalyst decomposition and the formation of ruthenium hydrides.[2] Try to minimize both while ensuring complete conversion to your desired product.
-
Choose the Right Catalyst: While well-defined ruthenium catalysts are generally selective, their stability can vary. Consider screening different generations of Grubbs catalysts or other ruthenium catalysts that may be more resistant to decomposition under your specific reaction conditions.
Caption: A stepwise approach to troubleshooting double bond isomerization in olefin metathesis.
Heck Reaction
Q: My Heck reaction is producing a mixture of double bond isomers. What can I do to improve the selectivity?
A: Isomerization in the Heck reaction is often linked to the reversible nature of β-hydride elimination and re-insertion.[8][14] The choice of ligand, base, and other additives is critical for controlling this.
-
Ligand Selection: The steric and electronic properties of phosphine ligands can influence the degree of isomerization. For example, in the coupling of cyclic alkenes, di-tert-butylneopentylphosphine (DTBNpP) was found to promote isomerization to a greater extent than trineopentylphosphine (TNpP).[7] Experiment with different ligands to find the optimal one for your substrate.
-
Base Selection: The choice of base can be crucial. In some cases, a less basic option like sodium acetate may favor the kinetic product over the thermodynamically more stable isomerized product, which might be formed with a stronger base like sodium carbonate.[8] The addition of a base is also necessary to facilitate the reductive elimination of H-X, which can reduce the chance of alkene isomerization.[14]
-
Use of Additives: The addition of silver salts can sometimes minimize isomerization by promoting reductive elimination.[14]
Data Presentation
Table 1: Effect of Additives on Preventing Isomerization in the Self-Metathesis of (Z)-5-tert-butyldimethylsilyloxy-2-pentenoate
| Entry | Additive (equiv) | % Isomerization to Silyl Enol Ether | % Isomerization to E-isomer | Reference |
| 1 | None | 40 | 15 | [2] |
| 2 | Acetic Acid (0.2) | <1 | <1 | [2] |
| 3 | 1,4-Benzoquinone (0.2) | <1 | <1 | [2] |
| 4 | 2,6-di-tert-butyl-4-methylphenol (BHT) (0.2) | 38 | 14 | [2] |
| 5 | Tricyclohexylphosphine oxide (0.2) | 35 | 12 | [2] |
Data summarized from literature.[2] The values indicate the percentage of starting material that isomerized to the specified products after a set reaction time.
Experimental Protocols
General Protocol for the Prevention of Isomerization in a Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reaction
This protocol is a general guideline and should be optimized for specific substrates and catalysts.
-
Reagent Preparation:
-
Dissolve the diene substrate in an appropriate anhydrous, degassed solvent (e.g., dichloromethane or toluene) in a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate vial, weigh the desired additive, such as 1,4-benzoquinone (typically 10-20 mol %).
-
-
Reaction Setup:
-
Add the additive to the substrate solution and stir until dissolved.
-
Weigh the ruthenium catalyst (e.g., Grubbs' 2nd generation catalyst, typically 1-5 mol %) in a glovebox or under a positive pressure of inert gas and add it to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (e.g., room temperature to 40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR) to determine the point of complete consumption of the starting material. Avoid unnecessarily long reaction times.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the catalyst by adding a suitable agent (e.g., ethyl vinyl ether or triphenylphosphine) and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from the catalyst residues and any minor isomeric byproducts.
-
Visualizations
Proposed Mechanism of Isomerization by a Metal Hydride
Caption: A simplified pathway for metal-hydride-catalyzed double bond isomerization and its prevention.
Logical Flow for Selecting a Prevention Strategy
Caption: Decision tree for choosing an appropriate strategy to prevent double bond isomerization.
References
- 1. Isomerization - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. groups.oist.jp [groups.oist.jp]
- 7. Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 11. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Novel Organohalogens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of novel organohalogen compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of novel organohalogens using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am observing poor signal intensity or no peaks for my organohalogen compound. What are the possible causes and solutions?
Answer:
Poor or absent signal intensity in GC-MS analysis of organohalogens can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Cause | Solution |
| Sample Concentration | Ensure your sample is appropriately concentrated. If it's too dilute, you may not get a strong signal. Conversely, overly concentrated samples can cause ion suppression. |
| Ionization Efficiency | The choice of ionization technique is critical. For many organohalogens, Electron Ionization (EI) is a common starting point. However, for more fragile molecules, consider softer ionization techniques like Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI).[1] |
| Injector Issues | - Leaks: Check for leaks at the injector port, septum, and column connections using an electronic leak detector.[2][3] - Contamination: A contaminated injector liner can lead to peak tailing and signal loss. Clean or replace the liner.[2] - Temperature: An incorrect injector temperature can lead to poor sample vaporization (too low) or thermal degradation of the analyte (too high). |
| Column Problems | - Degradation: Oxygen contamination in the carrier gas can degrade the column's stationary phase, leading to peak tailing and loss of resolution.[4] Ensure high-purity carrier gas and install oxygen traps.[2] - Contamination: Buildup of non-volatile residues on the column can obscure peaks. Bake out the column at a high temperature (within its specified limits) or trim the first few centimeters.[2] |
| Mass Spectrometer Tuning | Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance of the ion source, mass analyzer, and detector. |
| Detector Issues | Ensure the detector is turned on and operating correctly. For Electron Capture Detectors (ECDs), which are highly sensitive to halogenated compounds, check for proper gas flow and temperature. |
Question: My chromatograms show significant peak tailing for my halogenated analytes. How can I improve peak shape?
Answer:
Peak tailing is a common issue, often indicating active sites in the GC system that interact with the analytes.
Potential Causes and Solutions:
| Cause | Solution |
| Active Sites in Injector | The glass liner in the injector is a common source of activity. Use a deactivated liner and replace it regularly.[4] |
| Column Contamination/Degradation | Active sites can develop on the column due to contamination or phase degradation. Condition the column by baking it at a high temperature or trim the front end of the column.[4] |
| Sample Matrix Effects | Co-eluting matrix components can interact with the analyte. Improve sample cleanup procedures to remove interfering substances. |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector, with no dead volume. |
Workflow for Troubleshooting GC-MS Signal Loss:
References
Technical Support Center: Synthesis of 2-Chloro-5-(2-methylphenyl)-1-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-(2-methylphenyl)-1-pentene. It is intended for researchers, scientists, and drug development professionals.
I. Synthesis Overview
The synthesis of this compound is a multi-step process. A common synthetic route involves two key transformations:
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Kumada Coupling: A Grignard reagent, 2-methylbenzylmagnesium chloride, is formed from 2-methylbenzyl chloride and magnesium. This is then coupled with an allyl halide, such as 3-chloro-1-propene, in the presence of a nickel or palladium catalyst to form the intermediate, 5-(2-methylphenyl)-1-pentene.
-
Allylic Chlorination: The intermediate alkene is then selectively chlorinated at the allylic position to yield the final product, this compound. A common reagent for this transformation is N-chlorosuccinimide (NCS).
II. Experimental Protocols
A. Step 1: Synthesis of 5-(2-methylphenyl)-1-pentene via Kumada Coupling
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.67 g | 0.11 |
| 2-Methylbenzyl chloride | 140.61 | 14.06 g | 0.10 |
| 3-Chloro-1-propene | 76.53 | 7.65 g | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Nickel(II) chloride | 129.60 | 0.65 g | 0.005 |
| Triphenylphosphine | 262.29 | 2.62 g | 0.01 |
| 1M Hydrochloric acid | - | 100 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.[1]
-
Add magnesium turnings and a crystal of iodine to the flask.[1][2]
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Add a small portion of a solution of 2-methylbenzyl chloride in anhydrous THF to the dropping funnel and add a few drops to the magnesium.
-
Initiate the reaction by gentle heating or sonication if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[1]
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Once initiated, add the remaining 2-methylbenzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[2]
-
-
Kumada Coupling:
-
In a separate flask, prepare a solution of nickel(II) chloride and triphenylphosphine in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the catalyst solution to the Grignard reagent.
-
Add 3-chloro-1-propene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 5-(2-methylphenyl)-1-pentene.
-
B. Step 2: Synthesis of this compound via Allylic Chlorination
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-(2-methylphenyl)-1-pentene | 160.26 | 16.03 g | 0.10 |
| N-Chlorosuccinimide (NCS) | 133.53 | 14.69 g | 0.11 |
| Carbon tetrachloride | - | 200 mL | - |
| Benzoyl peroxide | 242.23 | 0.24 g | 0.001 |
| 10% Sodium sulfite solution | - | 50 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(2-methylphenyl)-1-pentene in carbon tetrachloride.
-
Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.
-
-
Reaction Execution:
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with 10% sodium sulfite solution to remove any remaining NCS.
-
Wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
-
III. Troubleshooting Guide
A. Kumada Coupling Step
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of 5-(2-methylphenyl)-1-pentene | 1. Grignard reagent did not form. | - Ensure all glassware is rigorously flame-dried and the reaction is under an inert atmosphere (nitrogen or argon).[1] - Use fresh, high-quality magnesium turnings. If they appear dull, activate them by grinding without solvent or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][3] - Ensure the THF is anhydrous. Distill from sodium/benzophenone if necessary. |
| 2. Grignard reagent was quenched. | - Check all reagents for water content. Dry the 2-methylbenzyl chloride and 3-chloro-1-propene over a suitable drying agent if necessary. | |
| 3. Inactive catalyst. | - Use anhydrous nickel(II) chloride. - Ensure the triphenylphosphine is of high purity. | |
| 4. Wurtz coupling side reaction. | - This is a common side reaction where the Grignard reagent couples with the starting halide. Add the 2-methylbenzyl chloride slowly to the magnesium to maintain a low concentration of the halide. | |
| Formation of significant bibenzyl byproduct | Homocoupling of the Grignard reagent. | - This can be promoted by certain impurities or incorrect reaction conditions. Ensure a well-stirred reaction mixture and maintain the recommended temperature. |
| Reaction stalls before completion | 1. Insufficient Grignard reagent. | - It is sometimes beneficial to use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.[4] - Titrate the Grignard reagent before use to determine its exact concentration. |
| 2. Deactivated catalyst. | - Add a fresh portion of the catalyst solution. |
B. Allylic Chlorination Step
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound | 1. Incomplete reaction. | - Increase the reaction time or the amount of radical initiator (benzoyl peroxide). - Ensure the N-chlorosuccinimide is of high purity. Recrystallize if necessary. |
| 2. Formation of multiple chlorinated products. | - Allylic chlorination can sometimes lead to a mixture of isomers. Optimize the reaction temperature and time to favor the desired product. Lower temperatures may increase selectivity. | |
| 3. Product decomposition. | - Avoid prolonged heating. Monitor the reaction closely and work it up as soon as it is complete. | |
| Formation of dichlorinated byproducts | Excess chlorinating agent or prolonged reaction time. | - Use a stoichiometric amount or only a slight excess of NCS. - Carefully monitor the reaction and stop it once the starting material is consumed. |
| Difficulty in removing succinimide | Succinimide is sparingly soluble in the reaction solvent. | - After filtration, wash the crude product thoroughly with water during the work-up, as succinimide has some water solubility. |
IV. Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for the first step won't initiate. What should I do?
A1: Grignard reaction initiation can be tricky. Here are a few things to try:
-
Ensure all your glassware is completely dry by flame-drying under vacuum or in an oven.[1]
-
Use fresh, shiny magnesium turnings. If they are oxidized (dull grey), you can activate them by gently crushing them in a mortar and pestle (in a glovebox if possible) to expose a fresh surface.[3]
-
Add a small crystal of iodine to the magnesium. The disappearance of the purple/brown color is a good indicator of initiation.[1]
-
A few drops of 1,2-dibromoethane can also be used as an initiator.
-
Gentle heating with a heat gun on a small spot of the flask can help start the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Ensure your solvent (THF) is strictly anhydrous.
Q2: I am getting a low yield in the Kumada coupling step. What are the likely causes?
A2: Low yields in Kumada couplings can stem from several factors:
-
Poor Grignard Reagent Quality: The most common issue is a lower-than-expected concentration of your Grignard reagent due to moisture or side reactions during its formation. It is good practice to titrate your Grignard solution before use.
-
Catalyst Deactivation: The nickel or palladium catalyst can be sensitive to air and moisture. Ensure your catalyst is handled under an inert atmosphere.
-
Side Reactions: Homocoupling of the Grignard reagent to form bibenzyl is a common side reaction. Slow addition of the electrophile (3-chloro-1-propene) at a low temperature can help minimize this.
-
Inefficient Coupling: Ensure that the reaction is stirred efficiently to allow for good mixing of the reagents and catalyst.
Q3: I am observing multiple spots on my TLC after the allylic chlorination. What are they?
A3: It is common to see multiple products in allylic chlorination reactions. These could be:
-
Unreacted Starting Material: If the reaction has not gone to completion.
-
Isomeric Products: Allylic chlorination can sometimes result in a mixture of constitutional isomers due to the delocalization of the allylic radical intermediate.
-
Dichlorinated Products: If an excess of NCS is used or the reaction is left for too long, dichlorination can occur. Careful purification by column chromatography or fractional distillation is often required to isolate the desired product.
Q4: Can I use a different solvent for the Grignard reaction?
A4: While diethyl ether is also commonly used for Grignard reactions, THF is often preferred as it can solvate the Grignard reagent more effectively, which can be beneficial for the formation of some Grignards.[1] The choice of solvent can influence the reaction rate and yield. It is important that any solvent used is anhydrous.
Q5: What is the purpose of the triphenylphosphine in the Kumada coupling?
A5: Triphenylphosphine is a ligand that coordinates to the nickel (or palladium) catalyst. This ligand stabilizes the metal center and modifies its reactivity, which is crucial for the catalytic cycle of the cross-coupling reaction.
V. Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Validation & Comparative
Unveiling Molecular Architecture: A Comparative Guide to NMR and Mass Spectrometry for Structural Verification
For researchers, scientists, and professionals in drug development, the definitive structural verification of a novel compound is a critical milestone. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two cornerstone analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and application of these powerful technologies.
This document will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a direct comparison of their key performance metrics. Visual workflows and logical diagrams are included to clarify complex processes and relationships.
At a Glance: NMR vs. Mass Spectrometry
The selection between NMR and Mass Spectrometry is often dictated by the specific information required, the nature of the sample, and the stage of the research. While Mass Spectrometry excels in providing precise molecular weight and fragmentation data with exceptional sensitivity, NMR offers an unparalleled, detailed view of the molecular structure in solution, revealing the connectivity and spatial arrangement of atoms.[1][2][3] The two techniques are highly complementary and are often used in conjunction to provide unambiguous structural elucidation.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic connectivity, 3D structure, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sensitivity | Lower (micromolar to millimolar)[1] | Higher (picomolar to femtomolar)[1][2] |
| Resolution | High, allows differentiation of subtle structural differences | Very high, capable of separating isobaric compounds[4][5][6] |
| Sample Amount | Typically larger (mg range) | Typically smaller (µg to ng range) |
| Experiment Time | Minutes to hours per experiment[7][8] | Seconds to minutes per sample (excluding chromatography)[9][10] |
| Sample State | Solution or solid-state | Gas phase (requires ionization) |
| Sample Consumption | Non-destructive | Destructive |
| Quantitative Analysis | Inherently quantitative | Can be quantitative with appropriate standards and calibration |
| Cost (Instrument) | Generally more expensive[11][12][13] | Varies widely, can be less expensive than NMR[11] |
Principles of the Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy operates on the principle of nuclear spin. Atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure. By analyzing the chemical shifts, coupling constants, and through-space interactions (like the Nuclear Overhauser Effect), a complete picture of the molecule's covalent structure and stereochemistry can be assembled.
Mass Spectrometry (MS) , in contrast, measures the mass-to-charge ratio (m/z) of ionized molecules.[14] A sample is first introduced into an ion source, where molecules are converted into gas-phase ions. These ions are then separated in a mass analyzer based on their m/z ratio and finally detected. The resulting mass spectrum provides the molecular weight of the compound with high accuracy.[15] Furthermore, by inducing fragmentation of the molecular ion (tandem MS or MS/MS), characteristic fragment ions are produced, which provide valuable clues about the molecule's substructures.[14][15]
Experimental Workflows
To better visualize the process of structural verification using these techniques, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
NMR Spectroscopy Protocol for a Novel Small Molecule
-
Sample Preparation:
-
Weigh 5-20 mg of the purified novel compound.
-
Dissolve the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire a standard 1D proton (¹H) NMR spectrum. Typical acquisition time is 1-5 minutes.
-
Acquire a 1D carbon-13 (¹³C) NMR spectrum. Due to the low natural abundance of ¹³C, this may take from 30 minutes to several hours.
-
Acquire a series of 2D NMR spectra to establish connectivity, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These experiments can range from 30 minutes to several hours each.[8]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, coupling constants (J-couplings), and multiplicities of the signals to deduce the local environment of the nuclei.
-
Use the 2D NMR data to piece together the molecular fragments and establish the complete covalent structure of the compound.
-
If necessary, perform NOESY or ROESY experiments to determine through-space correlations and elucidate the stereochemistry of the molecule.
-
Mass Spectrometry Protocol for a Novel Compound (using LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the novel compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
From the stock solution, prepare a working solution by diluting it to a final concentration of 1-10 µg/mL in the mobile phase to be used for the LC separation.
-
Filter the working solution using a 0.22 µm syringe filter to remove any particulates that could clog the LC system or contaminate the mass spectrometer.
-
-
LC-MS Data Acquisition:
-
Set up the liquid chromatography (LC) method, including the choice of column, mobile phases, gradient, and flow rate, to achieve good separation of the compound of interest from any impurities.
-
Set the parameters for the mass spectrometer's ion source (e.g., electrospray ionization - ESI), including capillary voltage, gas flow rates, and temperature, to optimize the ionization of the target compound.
-
Set the mass analyzer to acquire data in full scan mode over a relevant m/z range to determine the molecular weight of the compound.
-
Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of the most intense ions detected in the full scan. This will provide structural information.
-
Inject the prepared sample into the LC-MS system. The total run time is typically between 5 and 30 minutes.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the novel compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak to determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition (molecular formula) of the compound.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Propose a structure for the compound that is consistent with the molecular formula and the observed fragmentation pattern.
-
This proposed structure can then be confirmed or refined using the detailed connectivity information from NMR.
-
A Combined Approach for Unambiguous Verification
Neither NMR nor Mass Spectrometry alone can always provide a complete and unambiguous structural verification, especially for complex novel compounds. A synergistic approach, leveraging the strengths of both techniques, is the gold standard in chemical research.
References
- 1. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. Nuclear Magnetic Resonance (NMR) vs. Mass Spectrometry [bio-protocol.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fiehn Lab - Mass Resolution and Resolving Power [fiehnlab.ucdavis.edu]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. chem.as.uky.edu [chem.as.uky.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 12. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 13. quora.com [quora.com]
- 14. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 15. massspeclab.com [massspeclab.com]
The Stability of Substituted Alkenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of alkenes plays a pivotal role in their thermodynamic stability. This guide provides a comprehensive comparison of the stability of substituted alkenes, supported by experimental data from heats of hydrogenation. Understanding these stability trends is crucial for predicting reaction outcomes, designing synthetic pathways, and developing stable pharmaceutical compounds.
Data Presentation: Heats of Hydrogenation
The stability of an alkene is inversely related to its heat of hydrogenation (ΔH°_hydrog). A lower heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane. The following table summarizes the heats of hydrogenation for a series of alkenes, illustrating the impact of substitution on stability.
| Alkene | Substitution Pattern | Heat of Hydrogenation (kcal/mol) | Relative Stability |
| Ethene | Unsubstituted | -32.6 | Least Stable |
| Propene | Monosubstituted | -30.1 | |
| 1-Butene | Monosubstituted | -30.3 | |
| cis-2-Butene | Disubstituted (cis) | -28.6 | |
| trans-2-Butene | Disubstituted (trans) | -27.6 | |
| 2-Methylpropene | Disubstituted (geminal) | -28.0 | |
| 2-Methyl-2-butene | Trisubstituted | -26.9 | |
| 2,3-Dimethyl-2-butene | Tetrasubstituted | -26.6 | Most Stable |
Data compiled from various sources.[1][2][3]
Factors Influencing Alkene Stability
The observed trends in alkene stability can be attributed to a combination of electronic and steric effects. The following diagram illustrates the key factors that contribute to the stabilization of substituted alkenes.
Caption: Hierarchical relationship of factors affecting alkene stability.
1. Degree of Substitution: Alkene stability increases with the number of alkyl groups attached to the double-bonded carbons.[4][5][6] This trend follows the order: tetrasubstituted > trisubstituted > disubstituted > monosubstituted > unsubstituted.[5][7] This is primarily due to two factors:
-
Hyperconjugation: The stabilizing interaction between the filled C-H σ-bonds of the alkyl groups and the empty π* antibonding orbital of the double bond.[1][2][8][9][10][11] More alkyl substituents lead to more hyperconjugative interactions, thus increasing stability.
-
Bond Strength: The bond between an sp² carbon of the alkene and an sp³ carbon of an alkyl group is stronger than a bond between two sp³ carbons.[1][2][9] Therefore, more highly substituted alkenes have a higher proportion of these stronger bonds.
2. Stereochemistry (Cis-Trans Isomerism): For disubstituted alkenes, trans isomers are generally more stable than their corresponding cis isomers.[4][5][6][8] This is attributed to:
-
Steric Hindrance: In cis isomers, the alkyl groups are on the same side of the double bond, leading to steric strain from van der Waals repulsion.[2][6][8][9][12] This strain is absent in trans isomers where the bulky groups are on opposite sides. The energy difference between cis- and trans-2-butene, for example, is approximately 1 kcal/mol.[4][13]
3. Conjugation: Alkenes with conjugated double bonds (alternating double and single bonds) are more stable than those with isolated double bonds.[5] This increased stability is due to:
-
Resonance: The delocalization of π-electrons over the entire conjugated system, which lowers the overall energy of the molecule.[5][8]
Experimental Protocol: Determination of Alkene Stability by Catalytic Hydrogenation
The relative stability of alkenes is experimentally determined by measuring their heats of hydrogenation using calorimetry. The following diagram outlines the general workflow for this experimental procedure.
Caption: Experimental workflow for alkene stability determination.
Methodology:
-
Preparation: A known mass of the alkene to be studied is dissolved in a suitable solvent, such as ethanol or acetic acid. A catalyst, typically palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, is added to the solution.[11][12]
-
Apparatus: The reaction is carried out in a reaction calorimeter, a device designed to measure the heat change of a chemical reaction. The reaction vessel is sealed and connected to a source of hydrogen gas.
-
Hydrogenation: Hydrogen gas is introduced into the reaction vessel, and the mixture is stirred vigorously to ensure good contact between the reactants and the catalyst. The alkene is hydrogenated to its corresponding alkane.[11][12]
-
Data Acquisition: The temperature of the calorimeter is monitored throughout the reaction. The heat released by the exothermic hydrogenation reaction causes a rise in temperature.
-
Calculation: The heat of hydrogenation (ΔH°_hydrog) is calculated from the observed temperature change, the heat capacity of the calorimeter, and the number of moles of the alkene that reacted.
-
Comparison: The heats of hydrogenation of different alkenes are compared to determine their relative stabilities. It is important to compare isomers that produce the same alkane upon hydrogenation to ensure a valid comparison.[11]
The stability of substituted alkenes is a fundamental concept in organic chemistry with significant implications for synthetic strategy and molecular design. The general trend of increasing stability with increasing substitution is well-supported by experimental data from heats of hydrogenation. The primary stabilizing factors are hyperconjugation and the inherent strength of sp²-sp³ carbon-carbon bonds, while steric hindrance can destabilize certain isomers. For researchers in drug development and other scientific fields, a thorough understanding of these principles is essential for the rational design and synthesis of stable and effective molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]
- 4. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. rsc.org [rsc.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Catalytic Hydrogenation - Chad's Prep® [chadsprep.com]
- 9. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 10. youtube.com [youtube.com]
- 11. Stability of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation of a Synthetic Route for 2-Chloro-5-(2-methylphenyl)-1-pentene via Isotopic Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a proposed synthetic route for 2-Chloro-5-(2-methylphenyl)-1-pentene and an alternative pathway. The primary route's mechanism is investigated through isotopic labeling, with detailed experimental protocols and supporting data presented for objective evaluation.
Introduction
This compound is a novel chloroalkene with potential applications as a key intermediate in the synthesis of complex organic molecules and pharmaceutical compounds. The development of a reliable and well-understood synthetic route is crucial for its further investigation and utilization. This document outlines a proposed primary synthetic pathway involving a Grignard coupling reaction and validates the proposed mechanism through a deuterium labeling study. An alternative synthetic route is also presented for comparison of efficiency and scalability.
Proposed Synthetic Routes
Route 1: Grignard Coupling with Allylic Chloride followed by Elimination (Primary Route)
This proposed route involves the formation of an o-tolyl Grignard reagent, which then undergoes a coupling reaction with 1,4-dichloro-2-butene. A subsequent base-induced elimination is proposed to yield the final product.
Route 2: Friedel-Crafts Alkylation (Alternative Route)
An alternative approach involves the Friedel-Crafts alkylation of toluene with 4-chloro-1-pentene in the presence of a Lewis acid catalyst. This route offers a more direct connection of the aromatic and aliphatic fragments but may suffer from regioselectivity issues.
Mechanistic Validation via Isotopic Labeling
To validate the proposed mechanism of Route 1, a deuterium labeling study is designed. Specifically, the Grignard reagent is prepared from 2-bromotoluene-α,α,α-d₃. The position of the deuterium atoms in the final product and any side products can provide insight into the reaction mechanism, particularly the nature of the coupling and elimination steps.
Experimental Protocols
Route 1: Grignard Coupling and Elimination
1. Preparation of o-Tolylmagnesium Bromide: Magnesium turnings (1.2 equiv.) are placed in a flame-dried, three-necked flask under an inert atmosphere. Anhydrous tetrahydrofuran (THF) is added, followed by a small crystal of iodine to initiate the reaction. A solution of 2-bromotoluene (1.0 equiv.) in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.
2. Coupling Reaction: The Grignard solution is cooled to 0 °C, and a solution of 1,4-dichloro-2-butene (1.1 equiv.) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.
3. Elimination and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Isotopic Labeling Study for Route 1
The procedure is identical to Route 1, with the exception of using 2-bromotoluene-α,α,α-d₃ as the starting material. The resulting product is analyzed by ¹H NMR, ²H NMR, and mass spectrometry to determine the position and extent of deuterium incorporation.
Route 2: Friedel-Crafts Alkylation
Anhydrous aluminum chloride (1.2 equiv.) is suspended in dry toluene (excess) at 0 °C under an inert atmosphere. A solution of 4-chloro-1-pentene (1.0 equiv.) in dry toluene is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.
Comparative Data
The following tables summarize the hypothetical performance of the two synthetic routes and the results of the isotopic labeling study.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Grignard Coupling | Route 2: Friedel-Crafts Alkylation |
| Overall Yield | 65% | 40% |
| Purity (after chromatography) | >98% | ~90% (with regioisomers) |
| Key Byproducts | Homocoupling of Grignard reagent | Regioisomers of alkylation |
| Scalability | Moderate | High |
| Reagent Cost | Moderate | Low |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous |
Table 2: Isotopic Labeling Results for Route 1
| Analysis Technique | Expected Outcome for Proposed Mechanism | Hypothetical Result |
| Mass Spectrometry | Molecular ion peak corresponding to the deuterated product (M+3) | Major peak at m/z corresponding to C₁₂H₁₂D₃Cl |
| ¹H NMR Spectroscopy | Disappearance of the singlet corresponding to the methyl group protons | Absence of a signal at ~2.3 ppm |
| ²H NMR Spectroscopy | A singlet in the aromatic region, confirming deuterium on the methyl group | A singlet at ~2.3 ppm |
Discussion
The data presented suggests that Route 1, the Grignard coupling followed by elimination, is a more selective method for the synthesis of this compound, affording a higher yield and purity compared to the Friedel-Crafts alkylation approach. The primary drawback of Route 2 is the formation of regioisomers, which complicates purification and reduces the yield of the desired product.
The results of the isotopic labeling study strongly support the proposed mechanism for Route 1. The retention of the deuterium label on the methyl group of the tolyl moiety, as confirmed by mass spectrometry and NMR spectroscopy, indicates that this part of the molecule remains intact throughout the reaction sequence. This rules out alternative mechanisms that might involve rearrangement or scrambling of the aromatic substituent.
Conclusion
Based on the comparative data and the mechanistic validation through isotopic labeling, the Grignard coupling route (Route 1) is the recommended synthetic pathway for obtaining high-purity this compound. The detailed experimental protocol provides a solid foundation for the synthesis of this compound for further research and development. The isotopic labeling study serves as a powerful tool for confirming the proposed reaction mechanism, which is a critical aspect of robust process development in the pharmaceutical and chemical industries.
A Guide to Cross-Validation of Analytical Methods for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products.[1][2] Cross-validation of analytical methods is a fundamental process to guarantee that these purity assessments are reliable and reproducible across different laboratories, instruments, and even different analytical techniques.[3] This guide provides a comprehensive comparison of key considerations and methodologies for the cross-validation of analytical methods used for purity assessment.
Understanding Cross-Validation in Analytical Methods
Cross-validation is the process of comparing results from at least two different analytical methods or from the same method used in at least two different laboratories to determine if the data are comparable.[4] This is essential for verifying that a validated method produces consistent and accurate results under varied conditions.[3] The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R2), that outline the validation of analytical procedures, which is the foundation for any cross-validation effort.[5][6][7]
Key Analytical Methods for Purity Assessment
A variety of analytical techniques are employed to assess the purity of drug substances and products. The choice of method depends on the nature of the analyte and potential impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Widely regarded as a gold standard for its precision and versatility in separating complex mixtures.[1][8]
-
Gas Chromatography (GC): Primarily used for analyzing volatile components, such as residual solvents.[1]
-
Mass Spectrometry (MS): Known for its high sensitivity and specificity in identifying and quantifying trace impurities, often coupled with HPLC (LC-MS).[1][8]
-
Spectrophotometry (UV-Vis): A rapid and non-destructive method for quantitative analysis and impurity detection.[9]
-
Capillary Electrophoresis (CE): A high-resolution technique for separating molecules based on their size-to-charge ratio.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method for purity assessment.
Caption: A flowchart of the cross-validation process.
Comparative Data of Purity Assessment Methods
The following table presents a hypothetical comparison between two common chromatographic methods, HPLC and UPLC (Ultra-High-Performance Liquid Chromatography), for the purity assessment of a small molecule drug substance.
| Validation Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Precision (RSD%) | |||
| Repeatability | ≤ 1.0% | ≤ 0.8% | RSD ≤ 2.0% |
| Intermediate Precision | ≤ 1.5% | ≤ 1.2% | RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.9995 | r² ≥ 0.999 |
| Limit of Quantitation (LOQ) | 0.05% | 0.02% | Reportable |
| Resolution | > 2.0 | > 2.5 | > 2.0 |
| Run Time | 25 minutes | 8 minutes | Reportable |
Experimental Protocol for Cross-Validation
This section details a general protocol for the cross-validation of two HPLC methods for purity assessment located in two different laboratories (Lab A and Lab B).
1. Objective: To demonstrate the equivalency of the HPLC purity method between Lab A (originating lab) and Lab B (receiving lab).
2. Materials and Methods:
-
Reference Standard: A well-characterized batch of the active pharmaceutical ingredient (API).
-
Samples: Three batches of the drug substance with varying levels of impurities.
-
Instrumentation: Equivalent HPLC systems in both labs, with the same detector type. Columns should be from the same manufacturer and batch, if possible.
-
Reagents: All mobile phases and diluents prepared as specified in the analytical method.
3. Experimental Design:
-
Protocol Agreement: Both labs must agree on a detailed cross-validation protocol, including the test procedures and acceptance criteria.
-
Analyst Training: The analyst(s) at Lab B should be adequately trained on the method.
-
Sample Analysis:
-
A single lot of reference standard and the three sample batches are analyzed in both laboratories.
-
Six replicate preparations of the reference standard are analyzed in each lab to assess system suitability and precision.
-
Each of the three sample batches is prepared in triplicate in each lab.
-
4. Acceptance Criteria:
-
System Suitability: The relative standard deviation (RSD) of the peak areas from the six replicate injections of the reference standard should be ≤ 2.0%.
-
Precision: The RSD of the purity results for each batch across both labs should be ≤ 3.0%.
-
Accuracy (Comparative): The mean purity value for each batch obtained from Lab B should not differ by more than 2.0% from the mean value obtained from Lab A.
-
Impurity Profile: Individual specified impurities should not differ by more than 0.05% (absolute) or 20% (relative), whichever is greater.
5. Data Evaluation and Reporting:
-
All data, including chromatograms and calculated results, should be documented.
-
A statistical comparison of the data from both labs should be performed.
-
A final cross-validation report should be generated, summarizing the results, deviations (if any), and a concluding statement on the equivalency of the method between the two labs.
Relationship of Purity Assessment Methods
The following diagram illustrates the relationships and primary applications of different analytical methods in the context of purity assessment.
Caption: Interrelation of analytical techniques for purity.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. Choosing Protein Purity Detection Methods: Comparing HPLC With MS | MtoZ Biolabs [mtoz-biolabs.com]
- 9. ijrar.org [ijrar.org]
A Comparative Guide to Polymers Derived from 2-Chloro-5-(2-methylphenyl)-1-pentene and Alternative Thermoplastics
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The polymer derived from 2-Chloro-5-(2-methylphenyl)-1-pentene is a novel or not widely documented material. As such, direct experimental data is not available in public literature. This guide provides a comparative analysis based on the predicted properties of the hypothetical polymer, hereafter referred to as Poly(CMP), against well-established thermoplastic polymers with analogous structural features. The predicted properties are derived from the monomer's structure, which features a vinyl group for polymerization, a chlorine atom, and a bulky, aromatic side chain.
Introduction
The development of novel polymers with tailored properties is a cornerstone of materials science, with significant implications for advanced applications, including drug delivery systems, medical devices, and specialized laboratory equipment. This guide benchmarks the predicted characteristics of Poly(CMP) against three commercially available polymers: Poly(vinyl chloride) (PVC), Polystyrene (PS), and Poly(4-tert-butylstyrene) (PtBS).
-
Poly(CMP) (Hypothetical): The presence of a chlorine atom on the backbone, similar to PVC, is expected to impart chemical resistance and flame retardant properties. The bulky 2-methylphenyl-propyl side chain is predicted to increase rigidity and thermal stability compared to PVC, while potentially hindering chain packing and lowering density.
-
Poly(vinyl chloride) (PVC): A widely used thermoplastic known for its chemical resistance, durability, and cost-effectiveness.[1][2] It serves as a baseline for the effects of the chlorine atom.
-
Polystyrene (PS): A rigid, transparent polymer used extensively in packaging and laboratory ware.[3][4] It provides a comparison for the influence of an aromatic side group.
-
Poly(4-tert-butylstyrene) (PtBS): Characterized by a bulky tert-butyl group on the phenyl ring, PtBS offers insights into the steric effects of large side chains on polymer properties.[5][6]
Comparative Data of Polymer Properties
The following table summarizes the key physical, mechanical, and thermal properties of the selected polymers.
| Property | Poly(CMP) (Predicted) | Poly(vinyl chloride) (PVC) | Polystyrene (PS) | Poly(4-tert-butylstyrene) (PtBS) | Test Method |
| Physical Properties | |||||
| Density (g/cm³) | ~1.1 - 1.3 | 1.3 - 1.45[7] | 1.05[8] | ~0.93 | ISO 1183 |
| Water Absorption, 24h (%) | <0.1 | 0.04 - 0.4[7] | <0.1[8] | N/A | ISO 62 |
| Refractive Index | ~1.55 - 1.60 | ~1.54 | 1.59[8] | ~1.53 | ASTM D542 |
| Mechanical Properties | |||||
| Tensile Strength (MPa) | 50 - 65 | 40 - 52[9] | 35 - 55[8] | 30 - 45 | ISO 527 |
| Tensile Modulus (GPa) | 3.0 - 4.0 | 2.4 - 4.1[7] | 2.3 - 3.3[8] | ~2.0 | ISO 527 |
| Elongation at Break (%) | 2 - 5 | 20 - 40 | 1 - 4[8] | ~3 | ISO 527 |
| Izod Impact Strength, notched (kJ/m²) | 1.0 - 2.0 | 2 - 10 | 1.5 - 2.0[8] | N/A | ISO 180 |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg, °C) | 110 - 140 | 82 | 95[10] | ~130[11] | ISO 11357 (DSC) |
| Vicat Softening Temp. (°C) | ~100 - 130 | 72 - 82 | 80 - 100[8] | N/A | ISO 306 |
| Heat Deflection Temp. (°C) at 1.8 MPa | 90 - 120 | 60 - 75[12] | 70 - 85[13] | N/A | ISO 75 |
| Thermal Conductivity (W/m·K) | ~0.15 - 0.19 | ~0.17[14] | 0.1 - 0.13[13] | N/A | ISO 22007 |
| Chemical Properties | |||||
| Solubility | Soluble in THF, Toluene | Soluble in THF, MEK[15] | Soluble in Benzene, Toluene[3] | Soluble in Toluene | Solvent Test |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability.[16]
Molecular Weight and Structure Characterization
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (Mw, Mn) and polydispersity index (PDI) of the polymers.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and tacticity of the polymer chains.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the polymer.[18]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) by measuring the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.[18][19]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer by monitoring its mass as a function of temperature in a controlled atmosphere.[19]
Mechanical Testing
-
Tensile Testing: Performed on a universal testing machine to measure the tensile strength, tensile modulus, and elongation at break of the polymer samples.[19]
-
Impact Testing (Izod/Charpy): To evaluate the material's toughness and resistance to sudden impact.[19]
-
Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties of the polymer, such as storage modulus and loss modulus, as a function of temperature.[10][19]
Workflow for Polymer Synthesis and Characterization
The following diagram illustrates the logical workflow from monomer synthesis to the comprehensive characterization of the resulting polymer.
References
- 1. How Does PVC Compare to Other Materials? | XMAKE [xmake.com]
- 2. specialchem.com [specialchem.com]
- 3. Polystyrene | 9003-53-6 [chemicalbook.com]
- 4. Polystyrene - Wikipedia [en.wikipedia.org]
- 5. Poly(4-tert-butylstyrene) average Mw 50,000-100,000 26009-55-2 [sigmaaldrich.com]
- 6. 4-tert-Butylstyrene | 1746-23-2 | Benchchem [benchchem.com]
- 7. ipolymer.com [ipolymer.com]
- 8. perspex.co.uk [perspex.co.uk]
- 9. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. professionalplastics.com [professionalplastics.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 16. JoVE | Peer Reviewed Scientific Video Journal - Methods and Protocols [app.jove.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. measurlabs.com [measurlabs.com]
- 19. nadkarnispc.com [nadkarnispc.com]
In Silico Prediction vs. Experimental Data for Spectroscopic Properties: A Comparative Guide
In the realm of modern chemical research and drug development, the characterization of molecules through their spectroscopic properties is fundamental. Traditionally, this has been the exclusive domain of experimental spectroscopy. However, the advent of powerful computational methods has introduced in silico prediction as a viable and increasingly popular alternative. This guide provides an objective comparison of in silico and experimental approaches for determining spectroscopic properties, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific needs.
Data Presentation: A Quantitative Comparison
The accuracy of in silico predictions is a primary concern for researchers. The following tables summarize the comparison between experimental data and predictions from prominent computational methods for UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: UV-Visible Spectroscopy - Absorption Maxima (λmax)
| Molecule | Experimental λmax (nm) | In Silico Method | Predicted λmax (nm) | Absolute Error (nm) |
| Quercetin | 371 | TD-DFT/B3LYP/6-311+G(d,p) | 383.01 | 12.01 |
| Resveratrol | 307 | TD-DFT/B3LYP/6-311+G(d,p) | 324.93 | 17.93 |
| 3-O-methylquercetin | 358 | TD-DFT/B3LYP/6-311+G(d,p) | 361.77 | 3.77 |
| AG-1478 | 343 | TD-DFT/B3LYP | 342.37 | 0.63 |
| AG-1478 | 343 | TD-DFT/B3PW91 | 344.39 | 1.39 |
In silico predictions for UV-Vis spectra, particularly with Time-Dependent Density Functional Theory (TD-DFT), show good correlation with experimental data, with errors often falling within a range of a few nanometers.[1][2] The choice of functional (e.g., B3LYP, PBE0, CAM-B3LYP) can significantly impact the accuracy of the prediction.[2][3]
Table 2: Infrared (IR) Spectroscopy - Vibrational Frequencies (cm-1)
| Molecule/Functional Group | Experimental Frequency (cm-1) | In Silico Method | Predicted Frequency (cm-1) | Absolute Error (cm-1) |
| [Zn(dafo)3]2+ complex | 1415 | DFT/B3LYP/6-31+G(d,p) | 1422.1 | 7.1 |
| MOF-808-P C=O stretch | 1620 | DFT | 1625 | 5 |
| MOF-808-P C-C aromatic | 1445 | DFT | 1450 | 5 |
| O-H stretch (a specific compound) | 3344 | DFT/B3LYP/6-311++G(d,p) | 3682 | 338 |
| C=N stretch (a specific compound) | 1636 | DFT/B3LYP/6-311++G(d,p) | 1620 | 16 |
DFT calculations are a powerful tool for interpreting and predicting IR spectra. While some vibrational modes, like O-H stretches, can show larger deviations, the overall correlation is generally good, with mean absolute errors often below 20 cm-1 for many functionals.[4][5][6][7]
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shifts (δ in ppm)
| Molecule | Nucleus | Experimental Shift (ppm) | In Silico Method | Predicted Shift (ppm) | Absolute Error (ppm) |
| Azidochromone derivative (a specific proton) | 1H | 7.83 | DFT/B3LYP/6-311+G(2d,p) | 7.56 | 0.27 |
| Azidochromone derivative (a specific carbon) | 13C | 175.4 | DFT/B3LYP/6-311+G(2d,p) | 173.2 | 2.2 |
| Various organic molecules (average) | 1H | - | DFT/WP04/6-311++G(2d,p) | - | 0.07 - 0.19 (RMSD) |
| Various organic molecules (average) | 13C | - | DFT/ωB97X-D/def2-SVP | - | 0.5 - 2.9 (RMSD) |
In silico NMR chemical shift prediction has become a valuable tool for structure elucidation.[8] Modern DFT methods, combined with appropriate solvent models, can achieve high accuracy, with root-mean-square deviations (RMSD) often below 0.2 ppm for 1H and a few ppm for 13C NMR.[8][9]
Table 4: General Comparison of In Silico vs. Experimental Spectroscopy
| Parameter | In Silico Prediction | Experimental Spectroscopy |
| Accuracy | Good to excellent, but method and parameter dependent. Can have outliers. | Gold standard for accuracy, provides real-world data. |
| Speed | Fast (hours to days for complex molecules). | Slower (days to weeks, including sample preparation and instrument time). |
| Cost | Lower cost (requires computational resources and software licenses). | Higher cost (expensive equipment, consumables, and maintenance). |
| Sample Requirement | None (virtual molecule). | Requires a physical, pure sample. |
| Throughput | High-throughput screening of many virtual compounds is feasible. | Lower throughput, sample by sample. |
| Novel Compounds | Can predict properties of yet-to-be-synthesized molecules. | Can only analyze existing compounds. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are summarized methodologies for the key spectroscopic techniques discussed.
UV-Visible (UV-Vis) Spectroscopy
Objective: To measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
Methodology:
-
Sample Preparation:
-
Instrumentation Setup:
-
Measurement:
-
A baseline correction is performed using the blank sample to account for any absorbance from the solvent and the cuvette.[11][12]
-
The blank cuvette is replaced with the cuvette containing the sample solution.
-
The absorption spectrum is recorded. The absorbance at each wavelength is measured and plotted.[11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg).[13] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[13]
-
Thin Film (for liquids or solutions): A drop of the liquid or a concentrated solution is placed between two salt plates (e.g., KBr, NaCl) to form a thin film.[14]
-
Attenuated Total Reflectance (ATR): The sample (solid or liquid) is placed in direct contact with an ATR crystal (e.g., diamond, germanium).[15] This method requires minimal sample preparation.
-
-
Instrumentation Setup:
-
The FT-IR spectrometer is turned on.
-
A background spectrum is collected without the sample to account for atmospheric CO2 and water vapor.
-
-
Measurement:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure of a molecule by observing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation:
-
Instrumentation Setup:
-
The NMR tube is placed in a spinner and inserted into the NMR spectrometer's magnet.[18]
-
-
Measurement:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[19]
-
Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.[19]
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., 1H, 13C).[20]
-
Acquisition: A radiofrequency pulse sequence is applied, and the resulting signal (Free Induction Decay - FID) is detected. The number of scans is set to achieve a good signal-to-noise ratio.[19]
-
Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.
-
Mandatory Visualization
Caption: Workflow comparison of in silico prediction and experimental spectroscopy.
References
- 1. mdpi.com [mdpi.com]
- 2. arxiv.org [arxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 9. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 16. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 17. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 18. uwyo.edu [uwyo.edu]
- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-(2-methylphenyl)-1-pentene: A Guide for Laboratory Professionals
The proper disposal of 2-Chloro-5-(2-methylphenyl)-1-pentene, a chlorinated hydrocarbon, is crucial for ensuring laboratory safety and environmental protection. As this compound is not commercially available, a specific Safety Data Sheet (SDS) is unavailable. However, based on its chemical structure, it should be treated as a hazardous waste. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.
Immediate Safety and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Waste Classification and Segregation
Due to its chlorinated nature, this compound is classified as a halogenated organic waste. It is critical to segregate this waste from non-halogenated solvents and other waste streams to facilitate proper disposal and prevent dangerous chemical reactions.[1]
Satellite Accumulation Area (SAA) Requirements
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] These areas are subject to specific regulations to ensure safety and compliance.
| Requirement | Specification | Source |
| Maximum Volume | 55 gallons of hazardous waste | [2] |
| Acutely Toxic Waste Limit | 1 quart of liquid or 1 kilogram of solid | [2] |
| Storage Duration | Up to 12 months (as long as accumulation limits are not exceeded) | [2] |
| Container Status | Must be removed within 3 days of becoming full | [3] |
| Location | At or near the point of waste generation | [2] |
Disposal Protocol
The following step-by-step protocol outlines the proper procedure for the disposal of this compound.
Materials:
-
Appropriate waste container (chemically resistant, with a secure screw cap)
-
Hazardous waste label
-
Personal Protective Equipment (PPE) as described above
-
Fume hood
Procedure:
-
Container Selection: Obtain a clean, dry, and chemically compatible waste container. The container should be in good condition with no cracks or deterioration and have a tight-fitting screw cap.[3]
-
Waste Collection:
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate indication of the hazards (e.g., "Halogenated Organic Waste," "Toxic," "Flammable" if applicable)
-
The date on which the first drop of waste was added to the container.
-
-
-
Storage:
-
Store the labeled waste container in your laboratory's designated Satellite Accumulation Area (SAA).
-
Ensure that the container is stored separately from incompatible materials, such as acids and bases.[3]
-
-
Waste Pickup:
Disposal of Empty Containers:
A container that has held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains, or 3% by weight for containers less than 110 gallons.[1] To render a container empty, it may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is the responsibility of all laboratory personnel to be knowledgeable about and adhere to proper waste disposal procedures. When in doubt, always consult with your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling 2-Chloro-5-(2-methylphenyl)-1-pentene
Essential Safety and Handling Guide for 2-Chloro-5-(2-methylphenyl)-1-pentene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the predicted hazards of its chemical structure, which includes an allylic chloride and an aromatic hydrocarbon group. Allylic chlorides are known to be reactive, toxic, and irritant.[1][2][3][4] This information should be used as a preliminary safety guide only. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.
Predicted Hazard Identification
Based on its structural components, this compound is anticipated to present the following hazards:
| Hazard Category | Predicted Hazard Description |
| Flammability | Likely a flammable liquid and vapor. Vapors may be heavier than air and travel to an ignition source.[2] |
| Acute Toxicity (Inhalation) | May cause respiratory irritation, coughing, sore throat, and labored breathing. High concentrations could lead to more severe conditions like pulmonary edema.[2][4] |
| Acute Toxicity (Skin/Eye) | Expected to cause serious skin and eye irritation, potentially leading to burns.[1][4] Skin absorption may occur. |
| Acute Toxicity (Ingestion) | Assumed to be harmful if swallowed. |
| Chronic Health Effects | Long-term or repeated exposure may cause damage to the liver and kidneys.[3][5] Classified as a volatile organic compound (VOC), which can have various long-term health effects.[6][7] |
| Carcinogenicity | Some related compounds, like allyl chloride, are considered possible human carcinogens.[5] |
| Reactivity | May polymerize under certain conditions (e.g., heat, acid exposure), potentially leading to fire or explosion.[2] It may react violently with strong oxidizing agents. |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is essential to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields, worn in conjunction with a face shield. | Protects against splashes and irritating vapors.[8][9] |
| Hand Protection | Wear chemical-resistant, impervious gloves (e.g., Viton® or laminate film). Inspect gloves for integrity before each use. | Prevents skin contact and absorption.[8] |
| Skin and Body Protection | A flame-retardant lab coat and additional chemical-resistant apron. Full-body protective clothing may be necessary for larger quantities or spill response. | Protects skin from splashes and contamination.[8] |
| Respiratory Protection | All handling of volatile materials must be done in a certified chemical fume hood. For situations exceeding exposure limits or in case of ventilation failure, a full-face respirator with an appropriate organic vapor cartridge is required. | Protects against inhalation of harmful vapors.[8][10] |
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that a safety shower and eyewash station are accessible and functional.[9]
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Ground all equipment to prevent static electricity discharge, which could ignite flammable vapors.[11]
-
-
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Conduct all manipulations of the chemical, including weighing and transferring, inside the chemical fume hood.
-
Use only non-sparking tools and explosion-proof equipment.[8][11]
-
Keep the container tightly closed when not in use to minimize vapor release.
-
Avoid contact with incompatible materials such as strong oxidizing agents.
-
-
Accidental Release Measures:
-
Small Spill: Absorb with an inert, non-combustible material (e.g., vermiculite, dry sand). Collect the material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Alert emergency response personnel. Do not attempt to clean up without appropriate training and equipment.
-
Prevent spilled material from entering drains or waterways.[8]
-
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste (excess chemical, contaminated materials, and absorbents) in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Storage:
-
Store the waste container in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through a licensed environmental disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visualized Workflow
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Allyl chloride [cdc.gov]
- 2. ICSC 0010 - ALLYL CHLORIDE [inchem.org]
- 3. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]
- 4. nj.gov [nj.gov]
- 5. epa.gov [epa.gov]
- 6. Examples of Volatile Organic Compounds and How to Reduce Exposure [int-enviroguard.com]
- 7. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 8. echemi.com [echemi.com]
- 9. chemscene.com [chemscene.com]
- 10. buyat.ppg.com [buyat.ppg.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
